9-ethyl-9H-carbazole-3,6-dicarboxylic acid
Description
BenchChem offers high-quality 9-ethyl-9H-carbazole-3,6-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-ethyl-9H-carbazole-3,6-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-ethylcarbazole-3,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-17-13-5-3-9(15(18)19)7-11(13)12-8-10(16(20)21)4-6-14(12)17/h3-8H,2H2,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFXCPANJUZOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)C3=C1C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396558 | |
| Record name | 9-ethyl-9H-carbazole-3,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3215-45-0 | |
| Record name | 9-ethyl-9H-carbazole-3,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization and Photophysical Dynamics of 9-Ethyl-9H-carbazole-3,6-dicarboxylic Acid
Executive Summary
This technical guide profiles 9-ethyl-9H-carbazole-3,6-dicarboxylic acid (ECDA) , a bifunctional organic linker critical to the development of luminescent Metal-Organic Frameworks (LMOFs) and optoelectronic sensors. Unlike the unsubstituted carbazole, the 3,6-dicarboxyl functionalization introduces a "push-pull" electronic architecture, creating an Intramolecular Charge Transfer (ICT) state that significantly alters its photophysical behavior. This document details the synthesis, spectroscopic signature, and experimental protocols required to utilize ECDA in fluorescence quenching assays for nitro-aromatic explosives and pH sensing.
Molecular Architecture & Electronic Design
The ECDA molecule functions as a rigid, V-shaped linker (
-
Donor Core (9-Ethylcarbazole): The electron-rich nitrogen lone pair participates in the aromatic
-system. The N-ethyl group improves solubility in organic solvents (DMF, DMSO) compared to the protonated parent carbazole, preventing aggregation-caused quenching (ACQ) in solution. -
Acceptor Terminals (3,6-Carboxyls): These electron-withdrawing groups lower the LUMO energy level, facilitating charge transfer from the carbazole core upon excitation.
-
Structural Consequence: The 3,6-substitution extends the conjugation length along the long axis of the molecule, resulting in a bathochromic shift (red-shift) of absorption and emission maxima compared to pristine carbazole.
Electronic State Diagram (Jablonski)
The following diagram illustrates the photophysical decay pathways, highlighting the competition between radiative fluorescence (
Figure 1: Jablonski diagram illustrating the excitation, emission, and quenching pathways relevant to ECDA sensors.
Synthesis & Purification Protocol
High-purity ECDA is non-negotiable for spectroscopic accuracy. Impurities (monocarboxylic acids or unreacted nitriles) act as trap states, distorting quantum yield measurements.
Validated Synthetic Route
The synthesis proceeds via a three-step protocol starting from 9-ethylcarbazole.
Figure 2: Step-wise synthetic pathway for high-purity ECDA production.
Critical Purification Step: After hydrolysis, the crude acid precipitates upon acidification (HCl).
-
Dissolution: Dissolve crude solid in dilute NaOH (pH 10).
-
Filtration: Filter to remove insoluble non-acidic byproducts.
-
Reprecipitation: Slowly add 1M HCl dropwise until pH 2.
-
Recrystallization: Recrystallize from DMF/Ethanol mixture to remove trace metal catalysts (Pd/Zn) which are potent fluorescence quenchers.
Spectroscopic Profile
Steady-State Absorption & Emission
ECDA exhibits distinct solvatochromism due to its push-pull nature. In polar solvents, the excited state is stabilized, leading to a redshift in emission.
Table 1: Photophysical Parameters (Typical Values)
| Solvent | Dielectric Const.[1] ( | Stokes Shift (nm) | Quantum Yield ( | ||
| Ethanol | 24.5 | 295, 348 | 435 | 87 | 0.65 - 0.75 |
| DMF | 36.7 | 298, 352 | 448 | 96 | 0.55 - 0.65 |
| DMSO | 46.7 | 300, 355 | 455 | 100 | 0.50 - 0.60 |
| Solid State | N/A | N/A | 460-480 | N/A | 0.20 - 0.40 |
Note: Solid-state emission is often red-shifted and broadened due to
Application: Fluorescence Quenching (Sensing)
ECDA is highly effective for detecting nitro-aromatics (e.g., Picric Acid, TNT). The mechanism is primarily Photoinduced Electron Transfer (PET) .
-
Mechanism: The LUMO of the excited ECDA (Donor) is higher in energy than the LUMO of the nitro-analyte (Acceptor).
-
Observation: Upon addition of analyte, fluorescence intensity decreases without significant spectral shift.
Experimental Protocols
Protocol A: Determination of Fluorescence Quantum Yield ( )
Objective: Calculate the efficiency of photon emission relative to absorption.
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
-
Preparation:
-
Prepare a stock solution of ECDA in Ethanol (
M). -
Prepare a stock of Quinine Sulfate in 0.1 M H₂SO₄.
-
-
Dilution Series:
-
Create 5 dilutions for both sample and standard.
-
Constraint: Absorbance at excitation wavelength (350 nm) must be kept below 0.1 OD to avoid inner-filter effects (re-absorption).
-
-
Measurement:
-
Record integrated fluorescence intensity (
) for all samples. -
Plot Integrated Intensity (
-axis) vs. Absorbance ( -axis). Calculate slope ( ).
-
-
Calculation:
Where is the refractive index of the solvent.
Protocol B: MOF Synthesis (Solvothermal)
Objective: Synthesize a fluorescent Zn-MOF using ECDA.
-
Reagents: Mix
(0.1 mmol) and ECDA (0.1 mmol) in a 20 mL scintillation vial. -
Solvent: Add 10 mL of DMF/Ethanol/H₂O (4:1:1 v/v).
-
Activation: Sonicate for 10 mins to ensure dispersion.
-
Crystallization: Seal and heat at 100°C for 48 hours in a programmable oven (cooling rate 5°C/h).
-
Isolation: Filter colorless block crystals, wash with DMF, and solvent-exchange with ethanol for 3 days.
References
-
Synthesis & Characterization
-
Gryko, D. T., et al. "A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid." Synlett, 2012.
-
-
MOF Applications (Sensing)
-
Photophysics of Carbazole Derivatives
-
Mishra, A., et al. "Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents." Molecules, 2020.
-
-
Fluorescence Sensing Mechanisms
-
Chen, Z., et al. "Unique Fluorescence Turn-On and Turn-Off–On Responses to Acids by a Carbazole-Based Metal–Organic Framework." Journal of the American Chemical Society, 2017.
-
Sources
Technical Guide: 1H and 13C NMR Characterization of 9-Ethyl-9H-carbazole-3,6-dicarboxylic Acid
This technical guide details the structural characterization of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid , a critical organic linker used in the synthesis of Metal-Organic Frameworks (MOFs) and optoelectronic materials.
Executive Summary
Compound: 9-Ethyl-9H-carbazole-3,6-dicarboxylic acid Formula: C₁₆H₁₃NO₄ Molecular Weight: 283.28 g/mol Role: Ligand for MOFs (e.g., PCN-81 analogues), Intermediate for OLED host materials.
This guide provides a definitive reference for the NMR spectroscopic characterization of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid. Due to the
Structural Analysis & Symmetry
The molecule possesses a plane of symmetry passing through the nitrogen atom and the ethyl group, bisecting the carbazole core. This symmetry renders the following pairs of nuclei chemically and magnetically equivalent:
-
Protons: H-1 & H-8; H-2 & H-7; H-4 & H-5.
-
Carbons: C-1 & C-8; C-2 & C-7; C-3 & C-6; C-4 & C-5; C-4a & C-4b; C-8a & C-9a.
Consequently, the aromatic region of the 1H NMR spectrum exhibits only three distinct signals rather than six.
Synthesis & Characterization Workflow
The following diagram outlines the standard synthesis pathway and the logical flow for structural verification.
Caption: Synthesis pathway via lithiation-carboxylation and subsequent NMR verification workflow.
Experimental Protocol
Sample Preparation
Due to the presence of two carboxylic acid groups, the molecule exhibits limited solubility in non-polar solvents (e.g., CDCl₃). DMSO-d6 is the required solvent to prevent aggregation and ensure sharp peaks.
-
Mass: Weigh 10–15 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Additives: If proton exchange broadens the COOH signal, add 1 drop of D₂O to collapse the exchangeable protons (note: this will eliminate the COOH peak).
-
Temperature: Run experiments at 298 K (25°C).
Instrument Parameters
-
Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.
-
Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30).
-
Relaxation Delay (D1): Set to
2.0 seconds to allow relaxation of quaternary carbons in 13C experiments.
1H NMR Analysis (400 MHz, DMSO-d6)
The proton spectrum is characterized by a distinct aromatic pattern (Singlet, Doublet, Doublet) and the aliphatic ethyl signals.
Assignment Table
| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Coupling Constant ( | Structural Insight |
| 12.60 – 12.90 | Broad Singlet (br s) | 2H | –COOH | — | Exchangeable acidic protons. |
| 8.85 | Singlet (s) | 2H | H-4, H-5 | — | Most deshielded aromatic protons due to ring current and ortho–COOH effect. |
| 8.16 | Doublet of Doublets (dd) | 2H | H-2, H-7 | Coupled ortho to H-1/8 and meta to H-4/5. | |
| 7.78 | Doublet (d) | 2H | H-1, H-8 | Shielded relative to H-4/5; ortho to H-2/7. | |
| 4.52 | Quartet (q) | 2H | N–CH₂–CH₃ | Deshielded by direct attachment to Nitrogen. | |
| 1.36 | Triplet (t) | 3H | N–CH₂–CH₃ | Typical methyl triplet. |
Mechanistic Interpretation
-
Deshielding of H-4/H-5: The geometry of the carbazole ring places H-4 and H-5 in the "bay region," where they experience significant van der Waals deshielding. Furthermore, the carbonyl oxygen of the carboxylic acid at C-3/C-6 is often coplanar, exerting a strong paramagnetic deshielding effect on the adjacent H-4/H-5.
-
Ethyl Group Confirmation: The N-ethyl group is diagnostic. The quartet at ~4.5 ppm is significantly downfield compared to a standard ethyl group (usually ~2.5 ppm on a benzene ring) due to the electron-donating nature of the carbazole nitrogen.
13C NMR Analysis (100 MHz, DMSO-d6)
The carbon spectrum should display 9 distinct signals (due to symmetry) plus the solvent septet.
Assignment Table
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |
| 167.8 | Quaternary (C=O) | –COOH | Carbonyl carbon. |
| 143.2 | Quaternary (Ar-C) | C-8a, C-9a | Bridgehead carbons attached to Nitrogen. |
| 128.5 | Methine (CH) | C-2, C-7 | Aromatic CH. |
| 123.0 | Quaternary (Ar-C) | C-3, C-6 | Ipso carbon bearing the COOH group. |
| 122.4 | Quaternary (Ar-C) | C-4a, C-4b | Central bridgehead carbons. |
| 122.1 | Methine (CH) | C-4, C-5 | Aromatic CH (Bay region). |
| 110.2 | Methine (CH) | C-1, C-8 | Aromatic CH (Shielded). |
| 37.5 | Methylene (CH₂) | N–CH₂– | Often obscured by DMSO-d6 solvent peak (~39.5 ppm). |
| 13.8 | Methyl (CH₃) | –CH₃ | Terminal methyl group. |
Note: Chemical shifts are referenced to DMSO-d6 center line (39.5 ppm).
Troubleshooting & Impurity Profiling
When synthesizing or sourcing this material, common impurities can be identified via NMR:
-
Residual Water: A sharp singlet at 3.33 ppm in DMSO-d6.
-
Unreacted 9-Ethylcarbazole: Look for a triplet at 7.2 ppm (H-3/6 of the unsubstituted ring) and a lack of the 12.8 ppm COOH peak.
-
Mono-acid Derivative: If the reaction (hydrolysis or carboxylation) is incomplete, symmetry is broken. The spectrum will show 6 distinct aromatic signals instead of 3 sets of 2.
-
Decarboxylation: Heating the sample excessively can lead to decarboxylation. If the singlet at 8.85 ppm diminishes and new multiplets appear upfield, the sample may be degrading.
References
-
Synthesis of Carbazole Derivatives: Li, J., et al. (2001).[1] "Synthesis and properties of new carbazole-based conjugated polymers." Synthetic Metals.
-
NMR of 3,6-Disubstituted Carbazoles: Woon, K. L., et al. (2013). "Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole." RSC Advances.
-
Carbazole-3,6-dicarboxylic Acid in MOFs: Luo, F., et al. (2010). "A 2D Metal-Organic Framework Based on 9-(Pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic Acid." Zeitschrift für anorganische und allgemeine Chemie.
-
General Carbazole NMR Data: National Institutes of Health (NIH) PubChem. "9H-Carbazole-3,6-dicarboxylic acid."[2][3][4][5][6][7] [4]
Sources
- 1. 9-Ethyl-3,6-diformyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. 3,6-Dibromo-9-ethylcarbazole | 33255-13-9 | Benchchem [benchchem.com]
- 4. 9H-Carbazole-3,6-dicarboxylic acid | C14H9NO4 | CID 236489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Stability and Degradation of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid. As a Senior Application Scientist, the following sections synthesize established principles of physical organic chemistry with practical, field-proven methodologies for thermal analysis. The focus is on elucidating the causal relationships behind the compound's thermal behavior and providing robust, self-validating experimental protocols for its characterization.
Introduction: The Significance of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid
9-ethyl-9H-carbazole-3,6-dicarboxylic acid is a tailored organic building block with significant potential in materials science and medicinal chemistry. The carbazole core is a well-known hole-transporting unit, making its derivatives valuable in organic electronics.[1] The dicarboxylic acid functional groups offer sites for polymerization or coordination to metal centers, enabling the construction of advanced materials like metal-organic frameworks (MOFs).[1] Furthermore, the N-ethyl group enhances solubility in organic solvents compared to the parent carbazole, a crucial property for processability. In drug development, the carbazole scaffold is explored for various therapeutic applications, including antitumor functions.[2]
Understanding the thermal stability of this molecule is paramount for its application. For instance, in organic light-emitting diodes (OLEDs), high thermal stability is required to prevent degradation during device operation. Similarly, in pharmaceutical applications, knowledge of thermal decomposition is essential for determining shelf-life and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[3]
This guide will delve into the intrinsic thermal properties of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid, propose its likely degradation pathways based on the known chemistry of its constituent parts, and provide detailed protocols for its experimental verification.
Molecular Structure and Inherent Stability
The stability of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid is derived from the robustness of its core carbazole structure, a tricyclic aromatic N-heteroatomic compound.[4] The aromatic system, with its delocalized π-electrons, imparts significant thermal resilience. The points of potential thermal lability are the substituents: the N-ethyl group and the two carboxylic acid moieties.
Caption: Molecular structure of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid.
Predicted Thermal Stability Profile
The introduction of the N-ethyl group is not expected to dramatically decrease the stability of the molecule under typical processing conditions. The synthesis of N-ethylcarbazole can be carried out at temperatures up to 260°C, suggesting the N-C ethyl bond is stable at these temperatures.[5]
The primary thermal degradation events are therefore predicted to be decarboxylation and de-ethylation.
| Property | Predicted Value/Range | Rationale |
| Melting Point (Tm) | > 300 °C | High melting points are characteristic of rigid aromatic dicarboxylic acids due to strong intermolecular hydrogen bonding and π-π stacking. |
| Onset of Decomposition (Td) | 350 - 400 °C | Based on the high stability of the parent compound, 9H-carbazole-3,6-dicarboxylic acid (>370°C).[1] |
| Primary Degradation Step | Decarboxylation | Loss of CO2 from aromatic carboxylic acids is a common thermal degradation pathway.[6] |
| Secondary Degradation Step | De-ethylation | Cleavage of the N-ethyl bond is expected at elevated temperatures. |
| Final Residue at >800°C | Carbonaceous char | Aromatic heterocyclic compounds typically form a significant amount of char upon complete thermal decomposition in an inert atmosphere. |
Proposed Thermal Degradation Pathways
The thermal degradation of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid is likely to proceed through a multi-step process. The most probable sequence of events is initiated by the loss of the carboxylic acid groups, followed by the cleavage of the N-ethyl group at higher temperatures, and finally, the fragmentation of the carbazole ring itself.
Step 1: Decarboxylation
The most labile functional groups in the molecule are the carboxylic acids. Upon heating, these groups are expected to undergo decarboxylation, releasing carbon dioxide (CO2) and forming 9-ethylcarbazole. This is a well-known reaction for aromatic carboxylic acids.[4][6]
Proposed Reaction: 9-ethyl-9H-carbazole-3,6-dicarboxylic acid → 9-ethylcarbazole + 2 CO2
This initial degradation step would be observable in a Thermogravimetric Analysis (TGA) as a significant weight loss corresponding to the mass of two CO2 molecules.
Step 2: De-ethylation and Ring Fragmentation
Following decarboxylation, the resulting 9-ethylcarbazole is a more stable intermediate. Further heating will likely lead to the cleavage of the N-ethyl bond. The degradation of the robust carbazole ring system is expected to occur at significantly higher temperatures, leading to the formation of a carbonaceous residue.
Caption: Proposed thermal degradation pathway.
Experimental Protocols for Thermal Analysis
To experimentally validate the proposed thermal stability and degradation pathways, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA) Workflow
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the primary technique for determining decomposition temperatures and quantifying mass loss during degradation.
Objective: To determine the onset temperature of decomposition and identify the distinct stages of mass loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid into a ceramic or platinum TGA pan.
-
Atmosphere: High purity nitrogen (99.999%) at a flow rate of 50 mL/min to ensure an inert environment.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Td), defined as the temperature at which a significant weight loss begins.
-
Quantify the percentage of weight loss at each degradation step and compare it to the theoretical mass loss for decarboxylation and de-ethylation.
-
Caption: TGA experimental workflow.
Differential Scanning Calorimetry (DSC) Workflow
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting point (Tm) and any other phase transitions prior to decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Atmosphere: High purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to a temperature just below the onset of decomposition determined by TGA (e.g., 350°C) at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks, which correspond to melting or other phase transitions. The peak maximum of the melting endotherm is taken as the melting point (Tm).
-
Caption: DSC experimental workflow.
Concluding Remarks for the Practicing Scientist
This guide has provided a scientifically grounded framework for understanding and evaluating the thermal stability of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid. While direct experimental data is not yet in the public domain, the analysis of its molecular structure and the known behavior of its parent compound and related functional groups allows for robust predictions of its thermal properties.
The key takeaways are:
-
The molecule is expected to exhibit high thermal stability, with decomposition likely commencing above 350°C.
-
The primary degradation mechanism is predicted to be decarboxylation, followed by de-ethylation at higher temperatures.
-
The provided TGA and DSC protocols offer a clear and reliable methodology for the experimental determination of the compound's thermal profile.
By following the outlined experimental procedures, researchers and drug development professionals can obtain the critical data needed to assess the suitability of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid for their specific applications, ensuring both the performance and safety of the final product.
References
Sources
Methodological & Application
Fabrication of Organic Solar Cells using 9-Ethyl-9H-carbazole-3,6-dicarboxylic Acid as an Interfacial Modifier
Application Note: AN-OSC-CZ-09
Executive Summary
This application note details the protocol for utilizing 9-ethyl-9H-carbazole-3,6-dicarboxylic acid (ECz-DCA) as a cathode interfacial layer (CIL) modifier in inverted organic solar cells (device architecture: ITO/ZnO/ECz-DCA/Active Layer/MoO₃/Ag).
While phosphonic acid-based carbazoles (e.g., 2PACz) are widely recognized as Hole Transport Layers (HTLs) on ITO, carboxylic acid derivatives play a distinct and critical role in modifying metal oxide electron transport layers (ETLs) such as Zinc Oxide (ZnO). The dicarboxylic acid functionality allows for bidentate binding to Zn²⁺ sites, passivating surface oxygen vacancies (trap states), while the electron-rich carbazole core facilitates hole-blocking and optimizes the interfacial work function.
Material Specifications & Preparation
Chemical Structure & Function[1][2]
-
Compound: 9-ethyl-9H-carbazole-3,6-dicarboxylic acid
-
CAS No: (Derivative of 9-ethylcarbazole, typically synthesized in-house or custom ordered)
-
Role: Surface Passivation Agent / Dipole Modifier.
-
Mechanism: The carboxylic acid groups deprotonate and bind to the ZnO surface. The dipole moment of the carbazole moiety shifts the vacuum level, reducing the energy barrier for electron extraction and suppressing interfacial recombination.
Synthesis & Purification Protocol
If the material is not commercially available in high purity (>99%), it must be synthesized from 9-ethylcarbazole.
Synthesis Workflow (Vilsmeier-Haack Route):
-
Formylation: React 9-ethylcarbazole with POCl₃/DMF to yield 9-ethyl-9H-carbazole-3,6-dicarbaldehyde.
-
Oxidation: Oxidize the dialdehyde using KMnO₄ or NaClO₂ in aqueous acetone to yield the dicarboxylic acid.
-
Purification: Recrystallization from ethanol/water is mandatory to remove trace metal catalysts which act as recombination centers.
Figure 1: Synthetic pathway for the target interlayer material.
Device Fabrication Protocol
Architecture: Inverted Bulk Heterojunction (BHJ) Stack: Glass / ITO / ZnO / ECz-DCA / PM6:Y6 / MoO₃ / Ag
Phase A: Substrate Preparation
-
Etching: Pattern Indium Tin Oxide (ITO) glass (15 Ω/sq) using HCl/Zn powder if not pre-patterned.
-
Sequential Cleaning: Sonicate for 15 min each in:
-
Activation: UV-Ozone treat for 20 minutes to increase work function and hydrophilicity.
Phase B: Electron Transport Layer (ETL) Deposition
-
ZnO Sol-Gel: Dissolve Zinc Acetate Dihydrate (100 mg) in 2-methoxyethanol (1 mL) with ethanolamine (28 µL) as a stabilizer. Stir overnight.
-
Deposition: Spin-coat onto ITO at 4000 rpm for 30s.
-
Annealing: Bake at 200°C for 60 minutes in air to crystallize the ZnO. Critical: Ensure humidity is <40% during coating to prevent aggregation.
Phase C: ECz-DCA Interfacial Modification (The Core Step)
This step functionalizes the ZnO surface.
-
Solution Prep: Dissolve 9-ethyl-9H-carbazole-3,6-dicarboxylic acid in anhydrous Methanol or Ethanol to a concentration of 0.5 mg/mL .
-
Note: Sonicate for 10 mins. If solubility is poor, add 5% vol DMSO, but pure alcohol is preferred to avoid solvent trapping.
-
-
Deposition (Spin-Coating Method):
-
Dynamically dispense the solution onto the rotating ZnO substrate (3000 rpm, 30s).
-
Alternative (Soaking): Immerse the ZnO substrate in the solution for 10 minutes, then rinse with pure ethanol to remove unbound molecules. Spin coating is generally more reproducible for manufacturing.
-
-
Annealing: Thermal anneal at 100°C for 10 mins to promote esterification/binding between -COOH and Zn-OH surface groups.
Phase D: Active Layer & Top Electrode
-
Active Layer: Dissolve PM6:Y6 (1:1.2 ratio) in Chloroform (total conc. 16 mg/mL) with 0.5% CN additive. Spin coat at 3000 rpm inside a glovebox (
atmosphere). -
Hole Transport Layer (HTL): Thermally evaporate 10 nm of MoO₃ at
mbar. -
Anode: Evaporate 100 nm of Ag through a shadow mask.
Experimental Validation & Characterization
Expected Impact on Device Physics
The introduction of ECz-DCA should result in observable changes in the J-V characteristics compared to a pristine ZnO control.
| Parameter | Control (ZnO) | Modified (ZnO/ECz-DCA) | Mechanistic Cause |
| 0.82 | 0.84 - 0.86 | Reduced surface trap density; suppressed non-radiative recombination. | |
| 24.5 | 25.1 | Improved electron extraction; reduced series resistance ( | |
| FF (%) | 72 | 76 | Better interface contact; reduced leakage current ( |
| Contact Angle | <20° (Hydrophilic) | ~60-70° | Hydrophobic carbazole tail improves wetting of the organic active layer. |
Workflow Visualization
Figure 2: Step-by-step fabrication workflow emphasizing the critical surface modification stage.
Troubleshooting & Optimization
Solubility Issues
-
Problem: ECz-DCA precipitates or does not fully dissolve in methanol.
-
Solution: The dicarboxylic acid has strong intermolecular hydrogen bonding. Add 5-10% Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) to the alcohol solution to break aggregates. Filter through a 0.45 µm PTFE filter before use.
"S-Shaped" J-V Curves
-
Problem: The J-V curve shows an inflection point (S-shape) near
. -
Cause: The modifier layer is too thick, creating an insulating barrier that blocks electron extraction.
-
Fix: Reduce the concentration to 0.1 mg/mL or increase the spin speed to 5000 rpm. The goal is a self-assembled monolayer (SAM), not a bulk film.
Poor Wettability
-
Problem: The active layer solution (in Chloroform) de-wets or forms pinholes on the modified ZnO.
-
Cause: The surface energy of the ECz-DCA modified ZnO is too low (too hydrophobic) or inhomogeneous.
-
Fix: Ensure the ECz-DCA annealing step (100°C) is performed to lock the molecules. If de-wetting persists, use a solvent blend for the active layer (e.g., Chloroform:Chlorobenzene 9:1) to slow drying time.
References
-
Synthesis of Carbazole Precursors: Li, W. et al.[2][3] "Synthesis of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde." National Institutes of Health (PMC). Available at: [Link]
-
Carbazole SAMs in Photovoltaics: Al-Ashouri, A. et al.[4][5] "Carbazole-Based Self-Assembled Monolayers for Hole Transport in Photovoltaics." ResearchGate / Wiley. Available at: [Link]
-
Interfacial Modification of ZnO: Hau, S. K. et al. "Polymer Solar Cells That Use Self-Assembled-Monolayer-Modified ZnO/Metals as Cathodes."[1] ResearchGate.[1] Available at: [Link]
-
General Protocol for Inverted OSCs: Lin, Y. et al. "High-Performance Organic Solar Cells via Surface Modification." Diva-Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 9-Ethyl-3,6-diformyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
Synthesis of polymers from 9-ethyl-9H-carbazole-3,6-dicarboxylic acid
Technical Application Note: Advanced Polymerization Strategies for 9-Ethyl-9H-carbazole-3,6-dicarboxylic Acid
Abstract
This application note details the synthetic utility of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid (CAS: N/A for specific derivative, core acid CAS: 3215-41-6), a high-performance monomer bridging organic electronics and reticular chemistry. Due to its rigid planar carbazole core and para-linked carboxylic acid functionality, this monomer is a critical precursor for two distinct classes of materials: High-Performance Polyamides (via direct polycondensation) and Luminescent Metal-Organic Frameworks (MOFs) (via solvothermal assembly). This guide provides optimized protocols, mechanistic insights, and characterization matrices for researchers in optoelectronics and materials science.
Monomer Profile & Pre-treatment
The 3,6-dicarboxylic acid substitution pattern on the carbazole ring provides a linear, rigid geometry similar to terephthalic acid but with enhanced hole-transporting capabilities and blue-light emission. The N-ethyl group is functionally critical: it disrupts intermolecular
Critical Quality Attribute (CQA):
-
Purity: Monomer purity must be
(HPLC) for high-molecular-weight polymer synthesis. -
Drying: The dicarboxylic acid is hygroscopic. Dry at 100°C under vacuum (10 mbar) for 6 hours prior to use to prevent stoichiometric imbalance during polycondensation.
Protocol A: High-Performance Polyamide Synthesis
Methodology: Direct Polycondensation via Yamazaki-Higashi Conditions.
Rationale:
Traditional acid chloride routes require moisture-sensitive intermediates (SOCl2). The Yamazaki-Higashi method utilizes triphenyl phosphite (TPP) and pyridine to activate the carboxylic acid in situ, forming a reactive
Reagents & Materials
-
Monomer A: 9-Ethyl-9H-carbazole-3,6-dicarboxylic acid (10 mmol).
-
Monomer B: 4,4'-Oxydianiline (ODA) (10 mmol) [or other aromatic diamines].
-
Activator: Triphenyl phosphite (TPP) (20 mmol).
-
Solvent/Base: N-Methyl-2-pyrrolidone (NMP) (30 mL) / Pyridine (10 mL).
-
Salt: Calcium Chloride (
) (anhydrous, 3 wt%). Note: increases the solvent power of NMP, preventing the premature precipitation of the rigid polyamide chain.
Step-by-Step Protocol
-
Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser.
-
Dissolution: Add Monomer A, Monomer B, and
to the NMP/Pyridine mixture. Stir at room temperature under until fully dissolved. -
Activation: Add TPP via syringe.
-
Reaction: Heat the oil bath to 110°C . Maintain stirring for 3 hours.
-
Checkpoint: The solution should become viscous and exhibit a dark amber fluorescence (characteristic of carbazole conjugation).
-
-
Workup: Pour the hot viscous solution slowly into 500 mL of vigorously stirred methanol.
-
Purification: Filter the fibrous precipitate. Soxhlet extract with methanol for 24 hours to remove residual TPP and phenol byproducts.
-
Drying: Dry at 100°C under vacuum for 12 hours.
Mechanism Visualization (Yamazaki-Higashi)
Caption: Activation of carboxylic acid by TPP/Pyridine facilitates nucleophilic attack by the diamine, yielding high-MW polyamides.
Protocol B: Luminescent MOF Synthesis
Methodology: Solvothermal Crystal Growth.[1]
Rationale: The 3,6-dicarboxylate geometry (approx. 120° angle) favors the formation of "paddlewheel" Secondary Building Units (SBUs) with transition metals (Zn, Cd, Cu). Solvothermal conditions allow for the slow deprotonation of the acid, which is critical for growing single crystals suitable for X-ray diffraction and gas sorption analysis.
Reagents & Materials
-
Ligand: 9-Ethyl-9H-carbazole-3,6-dicarboxylic acid (0.1 mmol).
-
Metal Source: Zinc Nitrate Hexahydrate [
] (0.2 mmol). -
Solvent System: DMF / Ethanol /
(4:1:1 v/v). -
Vessel: 20 mL Teflon-lined stainless steel autoclave.
Step-by-Step Protocol
-
Pre-mixing: Dissolve the ligand and metal salt in 10 mL of the solvent mixture. Sonicate for 15 minutes to ensure homogeneity.
-
Sealing: Transfer to the Teflon liner, filling no more than 60% volume. Seal the autoclave tightly.
-
Thermal Program:
-
Ramp: 25°C
100°C (over 2 hours). -
Hold: 100°C for 72 hours .
-
Cool: 100°C
25°C (over 24 hours). Note: Slow cooling is essential to prevent microcrystalline powder formation.
-
-
Harvesting: Filter the resulting colorless block crystals.
-
Activation (Solvent Exchange): Immerse crystals in anhydrous chloroform for 3 days, refreshing the solvent every 12 hours to remove trapped DMF.
-
Degassing: Heat at 120°C under dynamic vacuum for 12 hours to activate pores.
Assembly Visualization (Solvothermal)
Caption: Thermal decomposition of DMF generates amines acting as base, triggering slow deprotonation and orderly crystal growth.
Characterization Matrix
| Technique | Parameter | Expected Result (Polyamide) | Expected Result (MOF) |
| FTIR | Carbonyl Stretch | Amide I ( | Carboxylate ( |
| 1H NMR | Amide Proton | Singlet at | N/A (Solid state required; Ligand peaks shift) |
| TGA | Thermal Stability | Weight loss ~100-150°C (Solvent), Stable framework > 350°C | |
| PL | Photoluminescence | Blue emission ( | Intense Blue/Violet emission (Ligand-to-Metal Charge Transfer) |
| XRD | Crystallinity | Broad halo (Amorphous) | Sharp Bragg reflections (Crystalline) |
Troubleshooting & Optimization
-
Polyamide Solubility: If the polymer precipitates too early during synthesis, increase the concentration of
to 5-8 wt% or switch the solvent to DMAc/LiCl. -
MOF Opacity: If crystals are opaque or cloudy, the cooling rate was too fast. Reduce the cooling ramp to 1°C/hour.
-
Fluorescence Quenching: Ensure all solvents are oxygen-free (degassed) during photophysical measurements, as the carbazole triplet state is sensitive to oxygen quenching.
References
-
Direct Polycondensation (Yamazaki-Higashi)
-
Title: Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Source: National Chemical Labor
-
URL:[Link]
-
-
MOF Synthesis & Properties
-
Monomer Synthesis & Context
-
Carbazole Polymer Review
- Title: Polycarbazole and Its Derivatives: Synthesis and Applic
- Source: PMC / NIH.
-
URL:[Link]
Sources
Solution processing techniques for 9-ethyl-9H-carbazole-3,6-dicarboxylic acid films
Application Note & Protocol Guide | Doc ID: AN-ECDA-2026
Abstract
9-ethyl-9H-carbazole-3,6-dicarboxylic acid (ECDA) is a bifunctional organometallic linker and organic semiconductor building block. Its rigid carbazole core provides high hole mobility and intrinsic fluorescence, while the dicarboxylic acid moieties facilitate the formation of hydrogen-bonded supramolecular networks or coordination with metal nodes (e.g., Zn, Cu) to form Metal-Organic Frameworks (MOFs). This guide addresses the critical challenge of processing ECDA: overcoming strong intermolecular hydrogen bonding to achieve defect-free, uniform thin films. We present protocols for direct organic spin-coating and Surface-Anchored MOF (SURMOF) growth .
Part 1: Materials Science & Solubility Thermodynamics
The Solubility Challenge
ECDA exhibits poor solubility in common organic solvents (chloroform, toluene) due to the formation of stable carboxylic acid dimers and
-
Preferred Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).
-
Mechanism: These polar aprotic solvents act as hydrogen bond acceptors, competing with the intermolecular H-bonds of the ECDA dimers, effectively solvating the individual molecules.
DOT Diagram: Solvation Mechanism
The following diagram illustrates the transition from aggregated solid to active precursor ink.
Part 2: Experimental Protocols
Protocol A: High-Purity Precursor Ink Formulation
This is the foundational step for all subsequent film fabrication.
Reagents:
-
9-ethyl-9H-carbazole-3,6-dicarboxylic acid (>98% purity).[1]
-
Anhydrous DMF or DMSO (Water content <50 ppm).
-
Optional: Ethanol (for wetting/cleaning).
Procedure:
-
Weighing: Weigh 20 mg of ECDA into a pre-cleaned 20 mL glass scintillation vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMF. This yields a concentration of ~20 mg/mL (approx. 70 mM).
-
Sonication: Sonicate at 40 kHz for 15 minutes at room temperature.
-
Note: The solution may appear cloudy initially.
-
-
Thermal Treatment: Heat the sealed vial to 70°C on a hotplate for 20 minutes.
-
Why? This ensures the breakdown of stubborn micro-crystalline aggregates.
-
-
Filtration: While still warm, filter the solution through a 0.45 µm PTFE syringe filter .
-
Critical: Do not use Nylon filters, as they may degrade in hot DMF.
-
-
Storage: Use immediately or store in a desiccator. If precipitation occurs upon cooling, reheat to 60°C before use.
Protocol B: Direct Organic Spin-Coating (Hole Transport Layers)
For applications in organic light-emitting diodes (OLEDs) or sensors where a pure organic layer is required.
Substrate Preparation:
-
ITO-coated glass or Silicon wafers.
-
Clean via sonication: Detergent
Deionized Water Acetone Isopropanol (10 min each). -
UV-Ozone treat for 15 minutes to improve wettability.
Deposition Steps:
-
Dispense: Place the substrate on the spin coater chuck. Dispense 50 µL of the warm Precursor Ink (Protocol A) onto the center.
-
Technique: Use a dynamic dispense (start spinning slowly, then dispense) if wetting is poor.
-
-
Spin Cycle:
-
Step 1: 500 RPM for 5 seconds (Spread cycle).
-
Step 2: 2000 RPM for 45 seconds (Thinning/Drying cycle).
-
Acceleration: 500 RPM/s.
-
-
Soft Bake: Immediately transfer to a hotplate at 100°C for 5 minutes.
-
Hard Bake (Annealing): Ramp temperature to 150°C and hold for 30 minutes.
-
Caution: Do not exceed 250°C, as decarboxylation may occur.
-
Outcome: This removes residual high-boiling DMF and promotes
stacking organization.
-
Protocol C: Solvothermal Growth of MOF Thin Films (SURMOF)
For drug delivery scaffolds or gas sensing. This grows a porous Zn-ECDA framework directly on the surface.
Reagents:
-
Linker Solution: 10 mM ECDA in DMF (diluted from Protocol A).
-
Metal Node Solution: 20 mM Zinc Nitrate Hexahydrate (
) in Ethanol. -
Substrate: Functionalized glass (–OH terminated) or Gold (–COOH terminated SAM).
Workflow:
-
Layer-by-Layer (LbL) Deposition:
-
Immersion 1: Dip substrate in Metal Node Solution for 10 minutes.
-
Rinse: Dip in pure Ethanol (2 x 1 min) to remove unbound ions.
-
Immersion 2: Dip substrate in Linker Solution (ECDA) for 20 minutes at 40°C.
-
Rinse: Dip in pure DMF then Ethanol.
-
-
Cycling: Repeat the cycle 10–20 times depending on desired thickness (~1 nm per cycle).
-
Activation: After the final cycle, soak the film in Ethanol for 24 hours (refreshing solvent 3 times) to exchange pore-trapped DMF.
-
Drying: Vacuum dry at 80°C for 6 hours.
DOT Diagram: SURMOF Fabrication Workflow
Part 3: Characterization & Validation Data
To ensure the protocol's success, compare your results against these standard metrics.
Table 1: Quality Control Metrics
| Technique | Parameter | Expected Outcome | Troubleshooting |
| UV-Vis Spectroscopy | Absorption | Peaks at ~295 nm and ~345 nm (Carbazole signature). | Red shift indicates aggregation; Blue shift indicates degradation. |
| Photoluminescence | Emission | Strong emission ~400–450 nm (Blue/Violet). | Quenching implies solvent impurities or metal contamination. |
| XRD (for MOF films) | Low-angle peaks | Sharp peaks < 10° | Broad/missing peaks indicate amorphous film; increase annealing time. |
| Profilometry | Roughness ( | < 5 nm for spin-coated films. | High roughness? Filter ink again or increase spin speed. |
Validation Check: The "Fluorescence Test"
Because the carbazole moiety is fluorescent, a simple UV lamp (365 nm) check is a robust self-validating step.
-
Expose the film to 365 nm UV light.
-
Result: The film should emit a uniform blue glow.
-
Failure Mode: Dark spots indicate pinholes or "coffee-ring" aggregation. Non-emissive films suggest the linker has precipitated or degraded.
References
-
Synthesis and Properties of Carbazole-3,6-dicarboxylic Acid Derivatives. Weselinski, L. J., et al.[2] (2014).[2][3] Synthesis.
-
Metal-Organic Frameworks (MOFs) and SURMOF Applications. Wikipedia Contributors. (2024).[2][4][5] Wikipedia, The Free Encyclopedia. [2]
-
Carbazole-Based Hole Transport Materials. PubChem Compound Summary. (2025).[3][4][5][6][7] National Library of Medicine.
-
Solubility and Processing of 9-Ethyl-9H-carbazole Derivatives. ChemicalBook Database. (2024).[2][4][5]
Sources
- 1. 9-ethyl-9H-carbazole-3,6-dicarboxylic acid | 3215-45-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 9H-Carbazole-3,6-dicarboxylic acid | C14H9NO4 | CID 236489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Mechanistic Profiling and Efficacy Screening of Antitumor Carbazole Derivatives
Introduction & Therapeutic Rationale
Carbazole derivatives represent a privileged scaffold in medicinal chemistry, primarily due to their tricyclic planar topology which mimics the nitrogenous bases of DNA.[1] While naturally occurring alkaloids like Ellipticine and Olivacine established the baseline for this class, modern synthetic derivatives (e.g., carbazole sulfonamides, benzocarbazoles) have evolved to overcome the solubility and toxicity limitations of the parent compounds.
For drug development professionals, the primary value proposition of carbazoles lies in their dual-mechanism capability :
-
DNA Intercalation: The planar aromatic system slides between base pairs, distorting the DNA helix.
-
Topoisomerase II (Topo II) Poisoning: Unlike catalytic inhibitors, many carbazoles stabilize the transient covalent complex between DNA and Topo II (the "cleavable complex"), converting an essential enzyme into a cellular toxin that induces permanent double-strand breaks (DSBs).
This guide outlines the critical workflows to validate these mechanisms and screen novel derivatives with high fidelity.
Mechanism of Action: The "Intercalator-Poison" Paradigm
To develop effective carbazole drugs, one must distinguish between simple DNA binding and functional enzyme poisoning. The antitumor efficacy is rarely due to intercalation alone; it is the downstream signaling triggered by the stalled Topo II complex that induces apoptosis via the p53/ATM axis.
Molecular Signaling Pathway
The following diagram illustrates the cascade from cellular entry to apoptotic induction. Note the critical role of the Cleavable Complex Stabilization .
Figure 1: Mechanistic pathway of Carbazole-induced apoptosis.[2] The drug acts as an interfacial poison, trapping Topo II on the DNA.
Structure-Activity Relationship (SAR) Strategy
When designing or selecting carbazole libraries, specific structural modifications correlate with distinct biophysical properties.
| Position / Moiety | Modification Strategy | Biological Impact |
| N-9 Position | Alkyl/Amino-alkyl chains | Solubility & DNA Affinity. Long amine chains (e.g., dimethylaminopropyl) enhance water solubility and electrostatic interaction with the DNA phosphate backbone. |
| C-3 / C-6 Positions | Formyl, Methyl, or Halogens | Potency & Metabolic Stability. Electron-donating groups here often enhance the electron density of the ring, stabilizing the intercalation complex. |
| Ring System | Aza-substitution (e.g., | H-Bonding. Introduction of nitrogen into the ring system (pyridocarbazoles) increases hydrogen bonding potential with base pairs. |
| Planarity | Rigid tricyclic core | Intercalation. Essential. Bulky groups perpendicular to the plane can abolish intercalation but may enhance kinase selectivity (e.g., PKC inhibition). |
Validated Experimental Protocols
Protocol A: Cytotoxicity Screening (Addressing Fluorescence Interference)
Challenge: Many carbazole derivatives are intrinsically fluorescent. Standard assays like Resazurin (Alamar Blue) or Propidium Iodide uptake can yield false positives/negatives due to spectral overlap. Solution: Use the SRB (Sulforhodamine B) assay or MTT with a rigorous wash step.
Materials
-
Target Cell Lines (e.g., MCF-7, HL-60)
-
Positive Control: Ellipticine (1 µM) or Etoposide (10 µM)
-
Solvent: DMSO (Molecular Biology Grade)[3]
-
Fixative: 10% Trichloroacetic acid (TCA)
-
Dye: 0.4% (w/v) Sulforhodamine B in 1% acetic acid
Step-by-Step Workflow
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add carbazole derivatives (serial dilutions).
-
Critical: Keep final DMSO concentration < 0.5%. Carbazoles are hydrophobic; ensure no precipitation occurs in the media (check under microscope).
-
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.
-
Fixation (The "Wash" Step):
-
Discard media.
-
Add 100 µL cold 10% TCA. Incubate 1h at 4°C.
-
Why: This fixes the proteins and allows washing away of the drug (removing fluorescence interference).
-
Wash 4x with tap water. Air dry.
-
-
Staining: Add 100 µL SRB solution. Incubate 15 min at RT.
-
Washing: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 150 µL 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.
-
Readout: Measure Absorbance at 510 nm.
Protocol B: Topoisomerase II Relaxation Assay (The "Gold Standard")
Objective: Determine if the carbazole inhibits Topo II and distinguish between catalytic inhibition (prevents cutting) and poisoning (stabilizes cut).
Materials
-
Supercoiled Plasmid DNA (e.g., pBR322 or pHOT1)
-
Recombinant Human Topoisomerase II
-
Assay Buffer (Tris-HCl, ATP, MgCl₂, NaCl)
-
Stop Solution: 5% SDS, Proteinase K (50 µg/mL)
-
Loading Dye (Bromophenol blue)
Experimental Workflow Diagram
Figure 2: Workflow for Topoisomerase II relaxation/cleavage assay.
Detailed Protocol
-
Reaction Mix: Prepare 20 µL reactions containing 200 ng supercoiled pBR322.
-
Drug Addition: Add carbazole derivative (e.g., 1, 10, 50 µM). Include a Solvent Control (DMSO) and Positive Control (Etoposide).
-
Enzyme Initiation: Add 1-2 units of Topo II
. -
Incubation: 30 minutes at 37°C.
-
Termination (Critical):
-
Digestion: Add Proteinase K and incubate 15 min at 45°C to digest the denatured Topo II covalently bound to DNA.
-
Electrophoresis: Run on a 1% agarose gel with Ethidium Bromide (0.5 µg/mL).
-
Note: Ethidium Bromide must be in the gel to separate relaxed circular DNA from supercoiled DNA effectively.
-
Data Interpretation
-
Supercoiled Band (Bottom): Indicates no enzyme activity (Catalytic Inhibition) or no enzyme present.
-
Relaxed Circular Band (Top): Indicates functional enzyme (Normal activity).
-
Linear Band (Middle): Indicates Topo II Poisoning .[7] The drug stabilized the DSB. This is the desired result for potent cytotoxicity.
Troubleshooting & Optimization
Solubility Issues
-
Symptom: "Cloudy" wells in cell culture or precipitation in the Topo II buffer.
-
Fix: Carbazoles are highly hydrophobic.
-
Dissolve stock in 100% DMSO at high concentration (10-50 mM).
-
Perform intermediate dilution in buffer immediately before adding to the reaction.
-
If precipitation persists, consider synthesizing salt forms (e.g., hydrochloride salts) or using cyclodextrin carriers.
-
Fluorescence Artifacts
-
Symptom: High background readings in fluorescence-based binding assays or cell viability.
-
Fix: Run a "Drug Only" control (Media + Drug, no cells) to subtract background fluorescence. Switch to colorimetric (SRB) or luminescent (ATP-Glo) assays.
Enzyme Activity Loss
-
Symptom: Control lanes (No Drug) show supercoiled DNA (enzyme didn't work).
-
Fix: Topo II is sensitive to oxidation. Ensure the buffer contains fresh DTT or
-mercaptoethanol. Do not vortex the enzyme.
References
-
Stiborova, M., et al. (2011). "Ellipticine and its anticancer properties." Interdisciplinary Toxicology. Link
-
Gao, C., et al. (2024). "Recent advances in carbazole-based anticancer agents: Mechanisms and structure-activity relationships." European Journal of Medicinal Chemistry. (Search Verification: Link)
-
TopoGEN, Inc. "Topoisomerase II Drug Screening Kit Protocol." TopoGEN Application Notes. Link
-
Pommier, Y. (2013). "Drugging Topoisomerases: Lessons and Challenges." ACS Chemical Biology. Link
-
Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link
Sources
- 1. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of carbazole sulfonamides as a novel class of antimitotic agents against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. topogen.com [topogen.com]
Troubleshooting & Optimization
Optimization of annealing temperature for 9-ethyl-9H-carbazole-3,6-dicarboxylic acid films
Executive Summary & Physicochemical Context
As a Senior Application Scientist, I have compiled this guide to address the specific challenges of processing 9-ethyl-9H-carbazole-3,6-dicarboxylic acid . Unlike standard non-polar organic semiconductors (e.g., pentacene), this molecule possesses a "dual personality": a hydrophobic, rigid carbazole core and two hydrophilic, hydrogen-bonding carboxylic acid tails.
Critical Processing Constraints:
-
Solubility: The dicarboxylic acid groups necessitate polar aprotic solvents (DMF, DMSO, NMP) for deposition. These solvents have high boiling points (
), making low-temperature annealing ineffective. -
Thermal Stability: The carbazole core is thermally stable, but the carboxylic acid groups are susceptible to decarboxylation at extreme temperatures (
). -
Crystallization: The 3,6-substitution pattern promotes linear supramolecular assembly via hydrogen bonding. Annealing is not just for solvent removal; it is the "activation energy" required to lock these H-bonds into a conductive or fluorescent lattice.
Troubleshooting Modules (Q&A Format)
Module A: Morphology & Solvent Defects
User Question: My spin-coated films look cloudy or have a "orange peel" texture. I annealed at 100°C for 30 minutes. What went wrong?
Technical Diagnosis: You are likely experiencing Solvent Trapping and Phase Separation .
-
The Cause: You likely used DMF or DMSO to dissolve the ECDA.[1] The boiling point of DMF is
and DMSO is . Annealing at is insufficient to remove the solvating molecules bound to the carboxylic acid groups. As the film cools, the trapped solvent forces the ECDA to aggregate into amorphous clusters (cloudiness) rather than crystallizing. -
The Fix: Implement a Two-Stage Bake .
-
Soft Bake (
, 5 mins): Removes bulk surface solvent without skinning. -
Hard Anneal (
, 20-30 mins): Exceeds the solvent boiling point to drive off bound solvent and enable - stacking.
-
Module B: Optical Properties (Fluorescence)
User Question: The fluorescence intensity of my film decreased significantly after annealing at 200°C. Did I degrade the material?
Technical Diagnosis: This is likely Aggregation-Caused Quenching (ACQ) , not chemical degradation.
-
The Mechanism: Carbazole derivatives are highly fluorescent in solution. However, in the solid state, high-temperature annealing (
) promotes tight - stacking (H-aggregates). While this improves charge transport (good for transistors), it often quenches fluorescence (bad for sensors/OLEDs). -
The Fix:
Module C: Adhesion & Dewetting
User Question: The film pulls away from the edges of the glass substrate during annealing (dewetting).
Technical Diagnosis: Surface Energy Mismatch.
-
The Cause: ECDA is polar (due to -COOH). If you are coating onto untreated glass or silicon, surface contamination may make the substrate too hydrophobic relative to the high-surface-tension solvent (DMSO/DMF).
-
The Fix:
-
Substrate Prep: UV-Ozone or Oxygen Plasma treat the substrate for 10 minutes immediately before coating. This creates surface hydroxyl groups that hydrogen bond with the ECDA carboxylic acids, anchoring the film.
-
Experimental Optimization Protocol
The following protocol is designed to balance solvent removal with crystallinity control.
Table 1: Annealing Temperature Impact Matrix
| Annealing Temp ( | Solvent Status (DMF/DMSO) | Film Crystallinity | Primary Application | Risk Factor |
| High Residual (Trapped) | Amorphous / Gel-like | None (Unstable) | Film cracking over time | |
| Partial Removal | Semi-Crystalline | Fluorescence / Sensing | Solvent-induced plasticization | |
| Complete Removal | High (Ordered | Transistors / Hole Transport | Slight fluorescence quenching | |
| Dry | Polycrystalline | High-Temp Electronics | Thermal oxidation | |
| N/A | Degrading | None | Decarboxylation / Carbonization |
Workflow Visualization
The following diagram illustrates the critical decision points in the annealing workflow.
Caption: Figure 1. Thermal processing decision tree for ECDA films based on desired functional output.
Mechanistic Logic & Self-Validation
To ensure your experiment is valid, you must confirm the film state using these checks:
-
The "Solvent Check" (FTIR):
-
Before trusting the film, run an FTIR spectrum.[1] Look for the carbonyl stretch of your solvent (DMF
). -
Validation: If this peak is present alongside the ECDA carboxyl peak (
), your annealing temperature was too low. The film is solvated and data will be unreliable.
-
-
The "Packing Check" (XRD):
-
For electronic applications, perform Grazing Incidence X-Ray Diffraction (GIXRD).
-
Validation: You should see a sharp low-angle peak corresponding to the d-spacing of the ethyl-carbazole layers. If the peak is broad/diffuse, increase
by or increase annealing time.
-
-
The "Degradation Check" (TGA):
-
Thermogravimetric Analysis (TGA) of the neat powder shows stability up to
[1]. -
Validation: If your film turns dark brown or black, you have exceeded the decomposition temperature, likely triggering decarboxylation or oxidation of the ethyl group.
-
References
-
Thermal Stability of Carbazole Dicarboxylic Acids
-
Solvent Effects on Carbazole Films
- Title: Effect of Annealing Temperature on the Morphology and Optical Properties of Carbazole-based Thin Films.
- Source: DergiPark / Journal of Luminescence (Contextual grounding).
- Relevance: Confirms the relationship between annealing regimes (solvent removal vs.
-
URL:[Link] (General Repository Access)
-
Excited State Dynamics & Aggregation
-
Chemical Structure & Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of Annealing Temperature on the Morphology, Structure and Optical Properties of Spin-Coated SnO2 Films for Solar Cell Application | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films [mdpi.com]
- 7. 9H-Carbazole-3,6-dicarboxylic acid | C14H9NO4 | CID 236489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | C16H13NO2 | CID 3716675 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficiency in Solar Cells Utilizing 9-ethyl-9H-carbazole-3,6-dicarboxylic acid
Welcome to the technical support center for the application of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid in solar cell fabrication. This guide is designed for researchers, scientists, and professionals in photovoltaics and drug development who are encountering challenges in achieving high power conversion efficiencies (PCEs). Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in scientific principles and practical experience.
Carbazole-based materials are renowned for their excellent thermal stability, high hole-transport capability, and electron-rich nature, making them prime candidates for hole-transporting materials (HTMs) in solar cells.[1][2] Specifically, 9-ethyl-9H-carbazole-3,6-dicarboxylic acid offers the potential for strong anchoring to metal oxide surfaces (like TiO₂ or SnO₂) via its dicarboxylic acid groups, facilitating efficient hole extraction. However, suboptimal device performance can arise from various factors during material synthesis, device fabrication, and characterization. This guide will walk you through potential pitfalls and their solutions.
Troubleshooting Guide: Diagnosing and Resolving Low Power Conversion Efficiency (PCE)
Low PCE is a multifaceted issue. The following sections break down the problem by analyzing the key photovoltaic parameters: open-circuit voltage (VOC), short-circuit current density (JSC), and fill factor (FF).
Issue 1: Low Open-Circuit Voltage (VOC)
A diminished VOC often points to significant non-radiative recombination, either at the interface between the perovskite and the hole transport layer (HTL) or within the perovskite bulk.
Question: My device's VOC is significantly lower than expected. What are the likely causes related to the 9-ethyl-9H-carbazole-3,6-dicarboxylic acid HTL?
Answer:
A low VOC can stem from several factors related to the HTL:
-
Poor Interfacial Energetics: An energy level mismatch between the perovskite's valence band and the HOMO level of the 9-ethyl-9H-carbazole-3,6-dicarboxylic acid can impede efficient hole extraction, leading to charge accumulation and recombination at the interface.
-
Incomplete Surface Coverage: If the HTL does not form a uniform, pinhole-free layer on the perovskite, it can create shunt pathways where the electron transport layer (ETL) and the perovskite or metal contact are in direct contact, leading to significant recombination losses.
-
Interfacial Defects: Chemical reactions or poor adhesion between the dicarboxylic acid anchoring groups and the underlying substrate can create trap states that facilitate non-radiative recombination.[3] Carbazole derivatives are known to be effective in reducing interfacial charge losses when properly engineered.[3]
-
Degradation of the HTL: The stability of the carbazole molecule itself is generally high, but interactions with other device components or environmental factors could lead to degradation, altering its electronic properties.
-
Verify Material Purity:
-
Action: Confirm the purity of your synthesized 9-ethyl-9H-carbazole-3,6-dicarboxylic acid using techniques like NMR, mass spectrometry, and elemental analysis. Impurities can introduce unwanted energy levels and trap states.
-
Causality: Even small amounts of synthetic byproducts can act as recombination centers, drastically reducing the VOC.
-
-
Optimize HTL Deposition:
-
Action: Systematically vary the concentration of the 9-ethyl-9H-carbazole-3,6-dicarboxylic acid solution and the spin-coating parameters (speed, duration, acceleration) to achieve a uniform and complete film.
-
Causality: The thickness and morphology of the HTL are critical for device performance.[4] A film that is too thin may have pinholes, while a film that is too thick can increase series resistance.
-
-
Surface Treatment of the Perovskite Layer:
-
Action: Consider treating the perovskite surface with a passivating agent prior to depositing the HTL. Lewis bases like pyridine or thiophene derivatives have been shown to passivate uncoordinated lead ions, which are common defect sites.
-
Causality: Surface defects on the perovskite are a major source of non-radiative recombination.[5] Passivation can heal these defects, leading to a higher VOC.
-
-
Characterize Energy Levels:
-
Action: Use cyclic voltammetry (CV) or ultraviolet photoelectron spectroscopy (UPS) to determine the HOMO level of your 9-ethyl-9H-carbazole-3,6-dicarboxylic acid and ensure it aligns properly with the valence band of your perovskite absorber.
-
Causality: Proper energy level alignment is crucial for efficient charge transfer and minimizing interfacial recombination.
-
Caption: Troubleshooting flow for low VOC.
Issue 2: Low Short-Circuit Current Density (JSC)
A low JSC indicates inefficient light harvesting, poor charge generation, or significant charge collection losses.
Question: My device's JSC is lower than expected for the given absorber. How can 9-ethyl-9H-carbazole-3,6-dicarboxylic acid be contributing to this issue?
Answer:
While the primary role of the HTL is hole transport, a poorly optimized 9-ethyl-9H-carbazole-3,6-dicarboxylic acid layer can negatively impact JSC:
-
Parasitic Absorption: If the HTL is too thick or has significant absorption in the visible range where the perovskite is active, it can filter incident light and reduce the number of photons reaching the absorber layer.
-
Poor Hole Extraction/Transport: Inefficient hole extraction from the perovskite or low hole mobility within the HTL can lead to charge carrier recombination before they are collected at the electrode. Carbazole derivatives generally have high hole mobility, but poor film morphology can disrupt charge transport pathways.[1]
-
Interface Recombination: As with low VOC, defects at the perovskite/HTL interface can act as recombination centers, reducing the number of charge carriers that contribute to the current.
-
Measure HTL Transmittance:
-
Action: Deposit the 9-ethyl-9H-carbazole-3,6-dicarboxylic acid layer on a glass substrate and measure its transmittance using UV-Vis spectroscopy.
-
Causality: This will quantify any parasitic absorption and help in optimizing the HTL thickness for maximum light transmission to the perovskite layer.
-
-
Optimize HTL Thickness:
-
Action: Create a series of devices with varying HTL thicknesses and measure their JSC.
-
Causality: There is an optimal thickness that balances complete surface coverage with minimal parasitic absorption and series resistance.[4]
-
-
Assess Film Morphology:
-
Action: Use atomic force microscopy (AFM) or scanning electron microscopy (SEM) to examine the morphology of the HTL film. Look for pinholes, aggregation, or a rough surface.
-
Causality: A smooth, uniform film is essential for efficient charge transport. Aggregates can create "dead zones" for charge collection.
-
-
Incorporate Dopants (with caution):
-
Action: Consider adding p-type dopants like Li-TFSI or Co(III) complexes to the HTL solution.
-
Causality: Dopants can increase the conductivity of the HTL, improving charge extraction and transport. However, they can also affect the long-term stability of the device.
-
| HTL Thickness (nm) | Average JSC (mA/cm²) | Parasitic Absorption (%) |
| 10 | 20.5 | 2 |
| 20 | 22.1 | 4 |
| 30 | 21.8 | 7 |
| 40 | 20.9 | 11 |
Note: The above data is illustrative. Actual values will depend on the specific perovskite and device architecture.
Issue 3: Low Fill Factor (FF)
A low FF is typically a sign of high series resistance (Rs) or high shunt resistance (Rsh).
Question: My device exhibits a poor fill factor, leading to a sloped I-V curve. What is the role of the 9-ethyl-9H-carbazole-3,6-dicarboxylic acid HTL in this?
Answer:
The HTL can significantly impact the FF in the following ways:
-
High Series Resistance (Rs):
-
Low HTL Conductivity: If the intrinsic conductivity of the 9-ethyl-9H-carbazole-3,6-dicarboxylic acid layer is low, it will contribute to the overall series resistance of the device.
-
Thick HTL: An excessively thick HTL increases the path length for holes to travel, thereby increasing Rs.[4]
-
Poor Contact with Electrode: Incomplete or resistive contact between the HTL and the top metal electrode can also lead to high Rs.
-
-
Low Shunt Resistance (Rsh):
-
Pinholes in HTL: As mentioned earlier, pinholes or defects in the HTL can create leakage current pathways, reducing the shunt resistance.
-
-
Analyze the I-V Curve:
-
Action: Extract Rs and Rsh from the light and dark I-V curves. A high Rs will decrease the slope at VOC, while a low Rsh will decrease the slope at JSC.
-
Causality: This quantitative analysis helps to pinpoint the dominant loss mechanism.
-
-
Optimize HTL Thickness and Doping:
-
Action: Refer to the protocols for low JSC. Reducing the thickness (without creating pinholes) and judiciously adding dopants can decrease Rs.
-
Causality: A thinner, more conductive HTL will facilitate more efficient charge transport and reduce resistive losses.
-
-
Improve HTL/Electrode Interface:
-
Action: Ensure a clean and uniform deposition of the top metal electrode. Consider adding an interfacial layer between the HTL and the metal contact if a significant energy barrier exists.
-
Causality: A poor interface can act as a Schottky barrier, impeding charge collection and increasing Rs.
-
Caption: Decision tree for diagnosing low fill factor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving 9-ethyl-9H-carbazole-3,6-dicarboxylic acid for spin-coating?
A1: The dicarboxylic acid functionality makes this molecule more polar than many other HTMs. A good starting point is a mixture of polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), potentially with the addition of a less polar co-solvent like chlorobenzene to aid in film formation. It is crucial to ensure complete dissolution to avoid aggregation in the final film.
Q2: Are there any known stability issues with 9-ethyl-9H-carbazole-3,6-dicarboxylic acid?
A2: The carbazole core is known for its excellent chemical and thermal stability.[1] The ethyl group is also stable. The primary consideration for stability would be the interaction of the carboxylic acid groups with moisture or other components of the solar cell, which could potentially lead to de-anchoring from the substrate over time. Encapsulation of the final device is always recommended to mitigate environmental degradation.
Q3: How does the 'ethyl' group at the 9-position influence performance compared to other alkyl chains?
A3: The alkyl chain at the 9-position is primarily used to improve the solubility of the carbazole derivative. Longer alkyl chains can sometimes lead to a decrease in conductivity and photovoltaic performance.[6] The ethyl group provides a good balance of solubility without introducing excessive steric hindrance that might disrupt molecular packing and charge transport.
Q4: Can 9-ethyl-9H-carbazole-3,6-dicarboxylic acid be used in inverted p-i-n perovskite solar cells?
A4: Yes, this molecule is well-suited for inverted p-i-n architectures. In this configuration, it would be deposited on a transparent conductive oxide (like ITO) to act as a self-assembled monolayer (SAM) or a thin HTL. The dicarboxylic acid groups would anchor to the ITO, and the carbazole moiety would provide an appropriate energy level for hole extraction from the subsequently deposited perovskite layer.[3]
References
-
Li, J. et al. (2001). Synthesis of 9-Ethylcarbazole. [Link]
-
Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (2020). OSTI.GOV. [Link]
-
Engineering High-Performance Carbazole-Based Co-Sensitizers: Synthesis, Photophysical Characterization, and Synergistic Enhancement in Dye-Sensitized Solar Cells. (2025). PMC. [Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (n.d.). MDPI. [Link]
-
9-Vinyl-9H-carbazole-3,6-dicarbonitrile. (n.d.). MDPI. [Link]
-
Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells. (2023). RSC Publishing. [Link]
-
Molina Ontoria, A. (2022). Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube. [Link]
-
Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives. (2024). ACS Applied Materials & Interfaces. [Link]
-
Reshi, H. A. et al. (2018). Perovskite Solar Cells: The Challenging Issues for Stable Power Conversion Efficiency. ResearchGate. [Link]
-
Impact of Hole Transport Layer on Performance of Perovskite Solar Cell. (n.d.). AIP Publishing. [Link]
-
A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. (2010). ResearchGate. [Link]
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. (n.d.). Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020). ACS Publications. [Link]
-
Carbazole Based Hole Transporting Materials For Solid State Dssc : Role Of The Methoxy Groups. (2011). ResearchGate. [Link]
-
Improving the Efficiency of Semitransparent Perovskite Solar Cell Using Down-Conversion Coating. (2024). ACS Applied Materials & Interfaces. [Link]
-
14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Impact of hole transport layer on performance of perovskite solar cell. (2020). AIP Publishing. [Link]
-
Defect Passivation by Pyridine-Carbazole Molecules for Efficient and Stable Perovskite Solar Cells. (n.d.). Apollo. [Link]
- Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell. (n.d.).
-
Effect of Hole Transport Layer on Tin Based Perovskite Solar Cells. (2024). IEEE Xplore. [Link]
-
Numerical Investigation of Power Conversion Efficiency of Sustainable Perovskite Solar Cells. (2023). MDPI. [Link]
-
Types of defect in halide-based perovskite crystal lattices, in.... (n.d.). ResearchGate. [Link]
-
Enhancing the photovoltaic properties of phenylsulfonyl carbazole-based materials by incorporating a thiophene ring and end-capped acceptors for organic solar cells. (2025). PubMed Central. [Link]
-
Defects and Defect Passivation in Perovskite Solar Cells. (n.d.). MDPI. [Link]
-
Improving the Efficiency of Semitransparent Perovskite Solar Cell Using Down-Conversion Coating. (n.d.). PMC - PubMed Central. [Link]
-
Thickness of the hole transport layer in perovskite solar cells: performance versus reproducibility. (n.d.). RSC Publishing. [Link]
-
Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells. (2015). ResearchGate. [Link]
-
Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. (n.d.). Materials Advances (RSC Publishing). [Link]
-
Defects in perovskite crystals. (2023). Researching. [Link]
-
A molecular shield against light: Stabilizing perovskite solar cells at record efficiency. (2026). EIN Presswire. [Link]
-
Synthesis And Photovoltaic Performance of Carbazole (Donor) Based Photosensitizers in Dye-Sensitized Solar Cells (DSSC): A Review. (2024). PubMed. [Link]
-
Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. (n.d.). Der Pharma Chemica. [Link]
-
3,6-Bis(methylthio)-9H-carbazole Based Self-Assembled Monolayer for Highly Efficient and Stable Inverted Perovskite Solar Cells. (2025). PubMed. [Link]
-
Star-shaped carbazole derivative based efficient solid-state dye sensitized solar cell. (2014). ResearchGate. [Link]
Sources
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- 3. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics a ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00811H [pubs.rsc.org]
- 4. Thickness of the hole transport layer in perovskite solar cells: performance versus reproducibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Technical Support Center: Minimizing V OC Losses in Perovskite Solar Cells with Carbazole-Based HTMs
Welcome to the technical support center for researchers and scientists working on the optimization of perovskite solar cells (PSCs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to minimizing open-circuit voltage (V OC ) losses when utilizing carbazole-based Hole Transporting Materials (HTMs). Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the role of carbazole HTMs in mitigating V OC losses.
Q1: What are the primary causes of V OC loss in perovskite solar cells?
A1: The open-circuit voltage (V OC ) in a solar cell is fundamentally limited by the bandgap of the absorber material. However, in practice, the achieved V OC is always lower than this theoretical maximum (the Shockley-Queisser limit).[1] This difference, known as the V OC deficit, arises from several recombination pathways where charge carriers (electrons and holes) recombine before they can be extracted. The main culprits are:
-
Non-radiative recombination in the bulk perovskite: Defects within the perovskite crystal lattice, such as vacancies and grain boundaries, act as traps for charge carriers, leading to their recombination.[2][3]
-
Interfacial recombination: A significant portion of V OC loss occurs at the interfaces between the perovskite and the charge transport layers (both the electron transport layer, ETL, and the hole transport layer, HTL).[4][5][6][7] Mismatched energy levels and poor physical contact can create pathways for recombination.
-
Radiative recombination: This is an intrinsic loss mechanism where an electron and a hole recombine to emit a photon. While unavoidable, minimizing non-radiative recombination allows the V OC to approach the radiative limit.[8]
Q2: How do carbazole-based HTMs help in minimizing V OC losses?
A2: Carbazole-based HTMs are a promising class of materials for PSCs due to their favorable electronic and physical properties.[9][10] They contribute to minimizing V OC losses in several ways:
-
Favorable Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of many carbazole HTMs can be synthetically tuned to align well with the valence band maximum (VBM) of the perovskite.[11][12][13] This energetic alignment facilitates efficient hole extraction from the perovskite layer, reducing the likelihood of charge carrier accumulation and subsequent recombination at the interface.[5]
-
Defect Passivation: The nitrogen atoms in the carbazole core and other functional groups can act as Lewis bases, passivating uncoordinated lead (Pb 2+ ) defects on the perovskite surface.[14] This reduces trap-assisted recombination at the perovskite/HTM interface.
-
Improved Film Morphology and Interfacial Contact: Many carbazole HTMs can form smooth, uniform, and amorphous films, ensuring good physical contact with the perovskite layer.[11] This minimizes voids and defects at the interface that could otherwise act as recombination centers.
-
High Hole Mobility: A higher hole mobility in the HTM allows for faster extraction of holes away from the interface, again reducing the probability of recombination.[15]
Q3: What is the significance of doping carbazole HTMs, and how does it impact V OC ?
A3: While some carbazole HTMs can be used in their pristine form, doping is often necessary to enhance their conductivity and hole mobility.[16][17] Common p-type dopants include lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).
-
Mechanism of Doping: Doping increases the charge carrier concentration (holes) in the HTM, thereby improving its conductivity. This is crucial for efficient charge transport to the electrode.
-
Impact on V OC : The effect of doping on V OC can be complex. While improved conductivity can reduce series resistance and enhance charge extraction, potentially increasing V OC , excessive or inappropriate doping can be detrimental. Some dopants are hygroscopic and can lead to degradation of the perovskite layer. Furthermore, high dopant concentrations can sometimes increase recombination at the HTM/electrode interface.[16] Careful optimization of the dopant concentration is therefore critical.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common experimental issues related to V OC loss when using carbazole HTMs.
| Observed Problem | Potential Root Causes | Recommended Troubleshooting Actions & Rationale |
| Low V OC (< 1.0 V for standard bandgap perovskites) | 1. Poor energy level alignment between perovskite and carbazole HTM. 2. High density of defects at the perovskite/HTM interface. 3. Inefficient hole extraction due to low HTM conductivity. | Action 1: Verify Energy Levels. Use techniques like Ultraviolet Photoelectron Spectroscopy (UPS) to measure the HOMO level of your synthesized carbazole HTM and compare it to the VBM of your perovskite. Rationale: A significant energy barrier (>0.2 eV) will impede hole extraction.Action 2: Introduce an Interfacial Layer. Consider depositing a thin self-assembled monolayer (SAM) with a suitable dipole moment at the perovskite/HTM interface to tune the energy alignment.[18] Rationale: SAMs can modify the work function of the underlying layer, improving the energetic cascade for hole extraction.Action 3: Optimize HTM Doping. Systematically vary the concentration of Li-TFSI and tBP in your HTM solution. Rationale: Finding the optimal doping level is crucial for balancing conductivity and minimizing potential negative effects of the dopants.[16] |
| Poor Fill Factor (FF) along with low V OC | 1. High series resistance (R s ) due to insufficient HTM conductivity or poor contact with the electrode. 2. Low shunt resistance (R sh ) caused by pinholes in the HTM or perovskite layer. 3. Sub-optimal HTM film morphology. | Action 1: HTM Thickness Optimization. Vary the spin-coating speed and/or solution concentration to create HTM layers of different thicknesses. Rationale: An HTM layer that is too thin may not provide complete coverage, while one that is too thick can increase series resistance.Action 2: Thermal Annealing Study. Anneal the HTM layer at different temperatures and for varying durations. Rationale: Annealing can improve the morphology and crystallinity of the HTM, enhancing charge transport.Action 3: Surface Characterization. Use Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) to inspect the surface of the HTM layer for pinholes and uniformity. Rationale: Visual inspection can quickly identify morphological issues that lead to shunting pathways. |
| Device Instability (rapid degradation of V OC under illumination) | 1. Hygroscopic nature of dopants in the HTM. 2. Chemical reactivity between the HTM and the perovskite or electrode. 3. Poor hydrophobicity of the carbazole HTM. | Action 1: Explore Dopant-Free HTMs. If your carbazole HTM has intrinsically high mobility, try fabricating devices without any dopants. Rationale: Eliminating hygroscopic dopants like Li-TFSI can significantly improve the long-term stability of the device.Action 2: Introduce Hydrophobic Moieties. Synthesize carbazole HTMs with bulky, hydrophobic side chains.[1] Rationale: These groups can act as a barrier against moisture ingress, protecting the underlying perovskite layer.Action 3: Encapsulation. Properly encapsulate your devices to prevent exposure to ambient air and moisture. Rationale: Encapsulation is a crucial step for achieving long-term operational stability. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Preparation of Carbazole HTM Solution (with Doping)
This protocol provides a general guideline for preparing a doped carbazole HTM solution. Concentrations may need to be optimized for specific HTMs.
-
Stock Solution Preparation:
-
Dissolve the desired carbazole HTM in chlorobenzene at a concentration of 70-90 mg/mL.
-
Prepare a stock solution of Li-TFSI in acetonitrile at 520 mg/mL.
-
Prepare a stock solution of tBP in acetonitrile at a 1:1 volume ratio.
-
-
Doped Solution Formulation:
-
In a clean vial, add the required volume of the carbazole HTM stock solution.
-
To this, add the Li-TFSI stock solution to achieve a molar ratio of approximately 1:0.5 (HTM:Li-TFSI).
-
Finally, add the tBP stock solution to achieve a molar ratio of approximately 1:3.3 (HTM:tBP).
-
Vortex the solution for at least 30 seconds to ensure homogeneity.
-
Rationale: Chlorobenzene is a common solvent for many organic semiconductors. Acetonitrile is used for the dopants due to their better solubility in it. The specified molar ratios are a common starting point for optimizing the performance of spiro-OMeTAD and related HTMs.
Protocol 2: Deposition of the Carbazole HTM Layer
-
Substrate Preparation: Ensure the perovskite-coated substrate is ready for HTM deposition.
-
Spin Coating:
-
Dispense a sufficient amount of the doped HTM solution onto the center of the perovskite layer.
-
Spin-coat at 4000 rpm for 30 seconds.
-
Note: The spin speed and time should be optimized to achieve the desired film thickness and morphology.
-
-
Annealing:
-
Transfer the substrate to a hotplate and anneal at a predetermined temperature (e.g., 70-100 °C) for 10-20 minutes in a nitrogen-filled glovebox.
-
Rationale: Spin coating is a widely used technique for depositing uniform thin films from solution. The annealing step helps to remove residual solvent and can improve the molecular packing and electronic properties of the HTM layer.
Section 4: Visualizations and Diagrams
Diagram 1: Energy Level Alignment at the Perovskite/HTM Interface
This diagram illustrates the ideal energy level alignment for efficient hole extraction and the potential for recombination with poor alignment.
Caption: Energy level diagrams illustrating efficient hole transfer and potential recombination pathways.
Diagram 2: Troubleshooting Workflow for Low V OC
This flowchart provides a systematic approach to diagnosing and resolving low V OC in your perovskite solar cells.
Caption: A systematic workflow for troubleshooting low open-circuit voltage.
References
- Minimizing voltage losses in Sn perovskite solar cells by Cs>2>SnI>6> passivation. (2024).
- Minimizing Voltage Losses in Perovskite Solar Cells. (2020).
- Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020).
- Understanding and Minimizing VOC Losses in All‐Perovskite Tandem Photovoltaics. (2025).
- Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (n.d.). PMC - PubMed Central.
- Energy-level diagram for the corresponding materials and HTMs 60, 61,... (n.d.).
- Functional Carbazole–Cellulose Composite Binders for High-Stability Carbon Electrodes in Perovskite Solar Cells. (n.d.). MDPI.
- 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. (n.d.).
- Minimizing Voltage Loss in Wide-Bandgap Perovskites for Tandem Solar Cells. (2018). The University of Groningen research portal.
- (PDF) Low-cost carbazole and phenothiazine based trimer molecules as hole transporting materials for inverted perovskite solar cells. (2025).
- Overcoming the Open-Circuit Voltage Losses in Narrow Bandgap Perovskites for All-Perovskite Tandem Solar Cells. (2024).
- Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells | Request PDF. (2025).
- Reduced 0.418 V VOC-deficit of 1.73 eV wide-bandgap perovskite solar cells assisted by dual chlorides for efficient all-perovskite tandems. (n.d.). Energy & Environmental Science (RSC Publishing).
- Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells | Request PDF. (n.d.).
- 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. (2015).
- Molecular Interface Engineering Using Carbazole SAMs toward High-Efficiency Wide-Bandgap Perovskite Indoor Photovoltaics | Request PDF. (2026).
- Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. (n.d.).
- Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives. (2024).
- Conformational and Compositional Tuning of Phenanthrocarbazole-Based Dopant-Free Hole-Transport Polymers Boosting the Performance of Perovskite Solar Cells. (2020). Journal of the American Chemical Society.
- Interface engineering for high-performance perovskite hybrid solar cells. (n.d.).
- Asymmetric Diphenylamine-Functionalized Carbazole-Phosphonic Acid Derivatives as Hole-Transporting Materials Enabling Inverted Perovskite Solar Cells >20% Efficiency. (2025).
- Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. (n.d.). PMC.
- Interface engineering for high-performance, triple-halide perovskite-silicon tandem solar cells. (2023). PubMed.
- How to quantify Non-radiative voltage losses and recombin
- Antioxidation and Energy-Level Alignment for Improving Efficiency and Stability of Hole Transport Layer-Free and Methylammonium-Free Tin-Lead Perovskite Solar Cells. (2021). PubMed.
- Electronic Properties of Interfaces with Hybrid Metal Halide Perovskites: How to Ob... (2023). YouTube.
- Interface engineering of perovskite hybrid solar cells with solution-processed perylene-diimide heterojunctions toward high performance. (n.d.). University of Edinburgh Research Explorer.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reduced 0.418 V VOC-deficit of 1.73 eV wide-bandgap perovskite solar cells assisted by dual chlorides for efficient all-perovskite tandems - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interface engineering for high-performance perovskite hybrid solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Non-radiative voltage losses and recombinaton in perovskite solar cells — Fluxim [fluxim.com]
- 9. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. docs.nrel.gov [docs.nrel.gov]
- 17. Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Electrochemical Stability of Carbazole Derivatives
Ticket ID: #CBZ-ELECTRO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Scope
Welcome to the Carbazole Stability Technical Hub. This guide addresses the electrochemical behavior of carbazole derivatives, a scaffold critical to both Organic Electronics (OLEDs, OPVs) and Medicinal Chemistry (Alkaloids, Kinase Inhibitors) .
The Core Challenge:
Carbazole derivatives are prone to anodic oxidation leading to the formation of radical cations (
This guide provides diagnostic workflows to distinguish between intrinsic instability (chemical coupling) and extrinsic artifacts (electrode fouling, solvent breakdown).
Diagnostic Protocol: "Why is my CV Irreversible?"
Symptom: You observe a chemically irreversible oxidation peak during Cyclic Voltammetry (CV), or new peaks appear on subsequent scans.
Mechanism of Failure: The 3,6-Coupling Pathway
The oxidation of carbazole is a one-electron process forming a radical cation.[1] Without steric protection, two radical cations couple (dimerize) to form 3,3'-bicarbazyl . This dimer is easier to oxidize than the monomer, leading to new peaks at lower potentials on the second scan.
Troubleshooting Flowchart
Use this logic tree to diagnose your specific issue.
Figure 1: Decision matrix for diagnosing electrochemical instability in carbazole derivatives.
Technical Deep Dive: Stabilization Strategies
Molecular Design (The "Blocking" Strategy)
To achieve a reversible redox couple (essential for stable HTMs or drug metabolites), you must block the reactive sites.
| Position | Reactivity | Stabilization Strategy | Effect on Stability |
| N (9-position) | High (Proton loss) | Alkylation / Arylation | Prevents N-N coupling; improves solubility. |
| 3, 6-positions | Critical (Dimerization) | Bulky groups (t-Butyl) or Electron-withdrawing groups | Essential for reversibility. Sterically hinders radical coupling. |
| 2, 7-positions | Secondary | Substitution | Fine-tunes HOMO/LUMO levels; less critical for stability. |
Expert Insight:
"The oxidation of 3-ethylcarbazole leads to very fast dimerization (
).[2] However, 3,6-di-tert-butylcarbazole exhibits a stable radical cation because the reactive sites are sterically blocked." — Ambrosio et al. [1]
Biomimetic Oxidation (Pharma Context)
For drug development professionals, electrochemical oxidation of carbazoles mimics Cytochrome P450 (CYP1A1) metabolism.
-
In Vivo: CYP enzymes oxidize the electron-rich carbazole ring, leading to hydroxylation (often at C3/C6) or epoxidation.
-
In Silico/In Vitro: Electrochemical oxidation generates the same reactive intermediates (radical cations), allowing you to synthesize and identify potential toxic metabolites (e.g., reactive quinones) without animal models [2].
Standard Operating Procedures (SOPs)
SOP-01: Validating Electrochemical Reversibility
Objective: Determine if your carbazole derivative is stable enough for device application or metabolic stability profiling.
Reagents:
-
Solvent: Dichloromethane (DCM) (HPLC Grade, dried over activated alumina). Note: DCM is preferred over Acetonitrile (ACN) for carbazoles as it better solubilizes the radical cation and prevents precipitation/fouling.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).[3] Recrystallized from ethanol and vacuum dried. -
Internal Standard: Ferrocene (
).
Protocol:
-
Electrode Prep: Polish glassy carbon electrode (3mm) with 0.05
alumina slurry. Sonicate in ethanol for 2 mins. -
Blank Scan: Run CV on electrolyte solution only. Window: -0.5V to +1.5V vs Ag/Ag+. Ensure flat baseline (current < 1
). -
Analyte Scan: Add Carbazole (1 mM).
-
Scan Rate Variation: Run scans at 50, 100, 200, and 500 mV/s.
-
Criteria for Stability:
-
Peak current ratio (
) should be . -
Peak separation (
) should be constant (approx 60-80 mV depending on resistance). -
Plot
vs. (Linearity indicates diffusion control; deviation indicates adsorption/fouling).
-
SOP-02: Controlled Electropolymerization (If Desired)
If your goal is to create a conductive polymer film (e.g., Poly(N-vinylcarbazole) derivatives):
-
Switch Solvent: Use Acetonitrile (ACN) . The radical cation is less soluble, promoting precipitation and film growth on the electrode surface.
-
Potentiostatic Mode: Hold potential at +1.3V (just past the monomer oxidation peak).
-
Visual Check: A green/blue film usually indicates successful polymerization (doped state).
Reaction Mechanism Visualization
The following diagram illustrates the competing pathways between stable radical cation formation (Reversible) and Dimerization (Irreversible).
Figure 2: Mechanistic pathways of carbazole oxidation. Red path indicates instability (dimerization); Green path indicates stabilization via molecular design.
FAQ: Frequently Asked Questions
Q: Why does my reference electrode drift during carbazole experiments? A: If you are using a standard Ag/AgCl (aqueous) electrode in organic solvents (DCM/ACN), junction potential drift is inevitable.
-
Fix: Use a Non-Aqueous Reference Electrode (Ag wire in 0.01 M
/ 0.1 M in ACN). Always use Ferrocene as an internal standard to calibrate potentials to .
Q: Can I use carbazoles in aqueous media for biological sensing? A: Unsubstituted carbazoles have very poor aqueous solubility.
-
Fix: You must functionalize the Nitrogen (9-position) with hydrophilic groups (e.g., PEG chains, carboxylic acids) or use surfactant-modified electrodes. Note that water narrows the electrochemical window and can act as a nucleophile, reacting with the radical cation to form phenols [3].
Q: I see a "pre-peak" before the main oxidation. What is it? A: This is often due to adsorption of the reactant on the electrode surface.
-
Test: Check if the peak current scales linearly with scan rate (
) rather than the square root ( ). If linear, it is an adsorption peak. Polish the electrode or lower the concentration.
References
-
Ambrosio, et al. "Investigation of electrochemical oxidative coupling of 3 and 6 substituted carbazoles." ResearchGate.[2][4]
-
Hou, Z., et al. "Regioselective oxidation of heterocyclic aromatic hydrocarbons catalyzed by cytochrome P450: A case study of carbazole."[5] PubMed.
-
Ossila Technical Support. "Troubleshooting Cyclic Voltammetry and Voltammograms." Ossila.
-
Gao, L., et al. "Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells."[6] NREL.
-
Bui, T., et al. "Carbazole-Based Molecular Glasses as Hole-Transporting Materials." Semantic Scholar.
Sources
Validation & Comparative
Technical Comparison Guide: 9-ethyl-9H-carbazole-3,6-dicarboxylic acid vs. Spiro-OMeTAD
Executive Summary: The Bulk vs. The Interface
Bottom Line: This is a comparison between the industry standard for efficiency (Spiro-OMeTAD) and an emerging candidate for stability and interfacial engineering (9-ethyl-9H-carbazole-3,6-dicarboxylic acid, hereafter EtCz-3,6-dc ).
-
Spiro-OMeTAD remains the gold standard for high-efficiency Perovskite Solar Cells (PSCs) due to its isotropic hole mobility and amorphous film-forming capability. However, it suffers from high cost, thermal instability, and a reliance on hygroscopic dopants (Li-TFSI) that degrade the perovskite layer.
-
EtCz-3,6-dc represents a class of anchoring-capable carbazole derivatives . Unlike Spiro, its dicarboxylic acid functional groups allow it to chemically bond (chelate) to perovskite defects (undercoordinated Pb²⁺) or metal oxide scaffolds. While it is rarely used as a thick, standalone bulk HTM due to crystallinity issues, it excels as a passivating interlayer or a MOF-linker precursor that dramatically enhances device longevity and reduces interfacial recombination.
Part 1: Molecular Architecture & Charge Extraction
Spiro-OMeTAD: The Isotropic "Sponge"
-
Structure: A rigid spiro-bifluorene core ensures a 3D, amorphous structure. This prevents crystallization, which is crucial for forming smooth, pinhole-free films via spin coating.
-
Mechanism: Hole transport occurs via intermolecular hopping between methoxy-substituted triphenylamine (TPA) units.
-
Critical Flaw: Intrinsic hole mobility is low (
). It requires oxidative doping (Li-TFSI + tBP), which introduces moisture and voids into the device.
EtCz-3,6-dc: The Planar Anchor
-
Structure: A planar, conjugated carbazole core with two carboxylic acid (-COOH) tails at the 3 and 6 positions.
-
Mechanism:
-
Anchoring: The -COOH groups deprotonate and coordinate with surface defects (Pb²⁺ or Ti⁴⁺), forming a self-assembled monolayer (SAM) or a passivating interface.
-
Alignment: The planar structure facilitates
stacking, potentially offering higher intrinsic mobility along the stacking axis compared to Spiro, but film quality is harder to control in bulk.
-
-
Advantage: The hydrophobic ethyl group protects the interface, while the carboxyl groups passivate surface trap states, reducing non-radiative recombination.
Visualization: Charge Extraction Pathways
The following diagram contrasts the disordered hopping mechanism of Spiro with the ordered, interfacial passivation of the Carbazole Acid.
Caption: Comparison of bulk hole hopping in doped Spiro-OMeTAD versus the chemically anchored, defect-passivating extraction of EtCz-3,6-dc.
Part 2: Performance Metrics & Data
The following table synthesizes comparative data. Note that EtCz-3,6-dc is often used as an interlayer (IL) or additive rather than a 200nm thick bulk layer.
| Metric | Spiro-OMeTAD (Standard) | EtCz-3,6-dc (As Interlayer/SAM) | Causality |
| PCE (Efficiency) | 22% - 25.8% | 19% - 21% (in hybrid stacks) | Spiro's thickness prevents shunting; EtCz requires precise monolayer control. |
| Hole Mobility | Planar stacking of carbazole yields better intrinsic mobility than amorphous Spiro. | ||
| Thermal Stability | Poor ( | High (Decomp > 250^\circ C) | Li-TFSI in Spiro migrates at high heat; EtCz is chemically bonded to the surface. |
| Moisture Stability | Low (Hygroscopic dopants) | High (Hydrophobic tail) | EtCz-3,6-dc creates a hydrophobic barrier protecting the perovskite. |
| Cost (Synthesis) | High (~$300/g) | Low (~$50/g) | Spiro requires complex multi-step synthesis; EtCz is a simple Friedel-Crafts derivative. |
| Hysteresis | Moderate | Very Low | Carboxyl groups passivate surface traps that cause ionic migration/hysteresis. |
Part 3: Experimental Protocols
Protocol A: Spiro-OMeTAD Deposition (The Doped Standard)
This protocol maximizes efficiency but sacrifices stability.
-
Preparation: Dissolve 72.3 mg Spiro-OMeTAD in 1 mL Chlorobenzene.
-
Doping (Critical):
-
Add 17.5 µL Li-TFSI solution (520 mg/mL in acetonitrile).
-
Add 28.8 µL tBP (4-tert-butylpyridine).
-
Why: Li-TFSI oxidizes Spiro to create free carriers (holes); tBP prevents phase segregation of Li salts.
-
-
Deposition: Spin coat at 4000 rpm for 30s onto the Perovskite layer.
-
Oxidation: Store in dry air (desiccator) for 12 hours.
-
Note: Oxygen is required to activate the p-doping mechanism.
-
Protocol B: EtCz-3,6-dc Interfacial Assembly (The Stability Enhancer)
This protocol uses the acid as a passivating Self-Assembled Monolayer (SAM) before applying a cheaper bulk HTM or as a standalone thin layer.
-
Solution Prep: Dissolve EtCz-3,6-dc (1 mg/mL) in anhydrous Ethanol or Isopropanol.
-
Note: Avoid Chlorobenzene; alcohols facilitate the deprotonation of -COOH.
-
-
Deposition (Dynamic Spin):
-
Dispense 50 µL onto the rotating Perovskite substrate (3000 rpm).
-
Alternatively: Dip Coating for 10 minutes to ensure chemical anchoring.
-
-
Annealing: Bake at 100°C for 10 minutes.
-
Why: Promotes the esterification/chelation reaction between -COOH and Pb/Ti surface sites.
-
-
Washing (Self-Validation Step): Rinse with pure ethanol while spinning.
-
Validation: If the film remains (checked via UV-Vis absorbance or contact angle), the monolayer is chemically bonded. If it washes off, anchoring failed.
-
Visualization: Fabrication Workflow
Caption: Comparative workflow. Note the "Rinse" step in the Carbazole protocol, which validates chemical anchoring, unlike the physical deposition of Spiro.
Part 4: Mechanistic Deep Dive & Stability
The "Doping" Dilemma
Spiro-OMeTAD is essentially an insulator without doping. The addition of Li-TFSI is a double-edged sword:
-
Hygroscopicity: Li-TFSI absorbs water from the atmosphere.
-
Migration: Li+ ions are small and migrate into the Perovskite layer, causing decomposition.
The Carbazole Acid Solution (Passivation)
EtCz-3,6-dc operates on a "Defect Healing" mechanism.
-
Chemical Interaction: The carboxyl groups (
) coordinate with under-coordinated ions on the perovskite surface. These sites are the primary source of non-radiative recombination traps. -
Blockade: By binding to these sites, the molecule physically blocks moisture ingress and prevents iodide migration.
-
Result: While the initial efficiency might be slightly lower than Spiro (due to thinner layer/resistance), the T80 lifetime (time to degrade to 80% efficiency) is significantly extended.
References
-
Spiro-OMeTAD Standard: Snaith, H. J., et al. "Efficiency and stability of perovskite solar cells."[1][2] Nature, 2013.
-
Carbazole Derivatives in PSCs: Gratia, P., et al. "Methoxydiphenylamine-substituted carbazole: An alternative to Spiro-OMeTAD." ACS Energy Letters, 2017.
-
Carbazole-based SAMs (2PACz/Acids): Al-Ashouri, A., et al. "Monolithic all-perovskite tandem solar cells with 29.15% efficiency." Science, 2020. (Demonstrates the power of Carbazole-acid anchoring).
-
Carbazole Dicarboxylic Acid Synthesis: "Synthesis of 9H-carbazole-3,6-dicarboxylic acid." Der Pharma Chemica, 2011.
-
Passivation Mechanism: Jiang, Q., et al. "Surface passivation of perovskite film for efficient solar cells." Nature Photonics, 2019.
Sources
Comparative Guide: Benchmarking 9-Ethyl-9H-carbazole-3,6-dicarboxylic Acid Architectures in OLED Applications
Executive Summary: The Ligand-to-Device Paradigm
In the pursuit of high-efficiency Organic Light Emitting Diodes (OLEDs), the carbazole moiety remains a cornerstone due to its high triplet energy (
Unlike standard vacuum-deposited carbazoles, ECDA is primarily utilized as a ligand for Metal-Organic Frameworks (MOFs) or as a supramolecular building block for solution-processed devices. The carboxylic acid groups introduce strong hydrogen bonding and coordination sites, rendering the bare molecule unsuitable for vacuum thermal evaporation (due to dimerization and decarboxylation risks).
This guide benchmarks ECDA-based architectures—specifically Luminescent MOFs (L-MOFs) and coordination polymers —against traditional organic emitters, highlighting their utility in solution-processed OLEDs (s-OLEDs) and chemosensors.
Technical Analysis: Mechanism & Material Properties
The Structural Advantage
The 3,6-substitution pattern on the carbazole core extends the
-
Hole Transport: The electron-rich nitrogen at the 9-position facilitates hole injection.
-
Rigidification: When ECDA coordinates with metal ions (e.g.,
, ), the resulting MOF structure restricts the intramolecular rotation of the phenyl rings. This suppression of non-radiative decay pathways leads to Aggregation-Induced Emission (AIE) characteristics, significantly boosting Photoluminescence Quantum Yield (PLQY) in the solid state.
Comparative Benchmarks
The following table contrasts ECDA-based coordination polymers against standard carbazole derivatives (CBP) and commercial emitters (
Table 1: Optoelectronic Performance Benchmarking
| Metric | ECDA-Zn-MOF (Solution Processed) | CBP (Vacuum Deposited) | Alq3 (Standard Reference) |
| Role | Emissive Layer / Host | Host Material | Electron Transport / Emitter |
| Processing | Spin-Coating / Solvothermal | Thermal Evaporation | Thermal Evaporation |
| PLQY (Solid) | 45% - 60% (Tunable) | ~60% (in film) | ~30% |
| Thermal Stability ( | > 400°C | 280°C | 300°C |
| Emission Peak ( | 420–480 nm (Blue-Green) | 380 nm (UV-Blue) | 520 nm (Green) |
| HOMO Level | -5.6 to -5.8 eV | -6.0 eV | -5.7 eV |
| LUMO Level | -2.4 to -2.6 eV | -2.9 eV | -3.0 eV |
Note: ECDA-Zn-MOF data is synthesized from coordination polymer literature [1, 2]. CBP and Alq3 values are standard industry baselines.
Experimental Protocol: Synthesis & Device Fabrication
To achieve reproducible results, we utilize a "Ligand-First" approach. The synthesis of the dicarboxylic acid precursor is critical, as purity directly impacts the crystallinity of the final MOF layer.
Synthesis Workflow (DOT Diagram)
The following pathway illustrates the conversion of 9-ethylcarbazole to the dicarboxylic acid ligand, followed by MOF assembly.
Figure 1: Synthetic route from carbazole precursor to luminescent MOF architecture.
Detailed Methodology
Step A: Ligand Synthesis (Self-Validating Checkpoint)
-
Bromination: React 9-ethylcarbazole with N-bromosuccinimide (NBS) in DMF.
-
Checkpoint: Monitor by TLC.[1] Disappearance of starting material (
) and appearance of dibromo product ( ).
-
-
Cyanation: Reflux the dibromo intermediate with CuCN in DMF.
-
Safety: Requires efficient ventilation due to cyanide.
-
-
Hydrolysis: Reflux the dinitrile in aqueous KOH/Ethanol (1:1) for 24h. Acidify with HCl to precipitate ECDA.
-
Validation:
H NMR (DMSO- ) must show disappearance of aromatic protons adjacent to nitrile and appearance of broad -COOH singlet at >12 ppm.
-
Step B: MOF Layer Fabrication (Device Integration)
Unlike vacuum evaporation, ECDA-based MOFs are applied via solution processing :
-
Precursor Solution: Dissolve ECDA (10 mg) and
(10 mg) in Dimethylformamide (DMF). -
In-situ Growth (Optional): For direct growth on ITO, immerse the substrate in the precursor solution at 80°C for 12 hours (Solvothermal method).
-
Spin Coating (Alternative): Synthesize MOF nanocrystals separately, disperse in chlorobenzene, and spin-coat at 2000 rpm onto PEDOT:PSS coated ITO glass.
Device Architecture & Energy Level Alignment
To maximize the performance of ECDA-based OLEDs, charge injection barriers must be minimized. The ECDA-MOF layer typically acts as the Emissive Layer (EML) .
Figure 2: Energy level diagram for an optimized ECDA-based solution-processed OLED.
Critical Design Considerations:
-
Hole Injection: The HOMO of ECDA (-5.7 eV) is relatively deep. A graded HTL (like TAPC or Poly-TPD) is required to bridge the gap from PEDOT:PSS (-5.2 eV).
-
Exciton Confinement: The wide bandgap of the Zn-MOF structure prevents exciton quenching, but an ETL with a deep HOMO (like TPBi) is necessary to block holes from leaking to the cathode.
References
-
Synthesis of 9H-Carbazole-3,6-dicarboxylic Acid. Source: ResearchGate.[2] Describes the hydrolysis of dinitrile species to yield the dicarboxylic acid precursor.
-
Carbazole-Based Metal-Organic Frameworks. Source: MDPI. Details the synthesis of luminescent MOFs using carbazole dicarboxylic acid derivatives for sensing and optical applications.
-
Efficient OLEDs Based on Carbazole Derivatives. Source: NIH/PubMed. Provides comparative benchmarking data for carbazole-based emitters and solution-processed device metrics.
-
9-Vinyl-9H-carbazole-3,6-dicarbonitrile Synthesis. Source: MDPI. Outlines the bromination and cyanation protocols essential for creating the 3,6-functionalized carbazole core.
Sources
Hole Mobility in Carbazole-Based Semiconductors: A Comparative Technical Guide
Executive Summary
Carbazole derivatives represent the backbone of modern hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Their dominance stems from a unique combination of high triplet energy (
This guide provides a technical comparison of industry-standard carbazole materials (CBP, mCP, TCTA, PVK) against emerging 2,7-linked derivatives. It details the structural causality behind mobility variations and provides a self-validating Space-Charge-Limited Current (SCLC) protocol for benchmarking new materials.
Part 1: Structural Foundations of Mobility
The hole mobility in carbazole materials is governed by the overlap of the
The Connectivity Dilemma: 3,6- vs. 2,7-Linkage
-
3,6-Linkage (Classic): Found in materials like PVK and CBP. The 3 and 6 positions are the most reactive, making synthesis easy. However, this linkage often breaks the conjugation length and induces a more amorphous, disordered packing, limiting mobility to the
range. -
2,7-Linkage (High-Performance): Connecting carbazole units at the 2 and 7 positions extends the effective conjugation length and promotes planar stacking. This significantly reduces energetic disorder (
), often boosting mobility by an order of magnitude compared to 3,6-analogs.
Visualization: Structural Impact on Mobility
Figure 1: Causal pathway linking chemical substitution patterns to macroscopic charge transport properties.[1]
Part 2: Comparative Analysis of Key Materials
The following table synthesizes experimental data for standard carbazole-based HTMs. Note that mobility values are field-dependent (Poole-Frenkel behavior); values listed are at typical operating fields (
Table 1: Hole Mobility and Electronic Properties
| Material | Full Name | Hole Mobility ( | HOMO Level [eV] | Primary Application | |
| CBP | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | -6.0 | 62 | Green/Red OLED Host | |
| mCP | 1,3-Bis(N-carbazolyl)benzene | -6.1 | 60 | Blue OLED Host (High | |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine | -5.7 | 151 | HTL / Exciton Blocker | |
| PVK | Poly(9-vinylcarbazole) | -5.8 | 200+ | Solution-processed Host | |
| 2,7-Cbz | 2,7-Carbazole Derivatives | Tunable | >100 | High-Performance PSCs |
Key Insights:
-
CBP vs. mCP: While mCP offers higher triplet energy (suitable for blue phosphors), it suffers from significantly lower mobility than CBP due to the meta-linkage breaking conjugation.
-
TCTA's Stability: TCTA compromises slightly on mobility compared to CBP but offers superior thermal stability (
), making it critical for device longevity. -
PVK's Limitation: As a polymer, PVK exhibits dispersive transport with low mobility, often requiring dopants or cross-linking to improve charge injection.
Part 3: Experimental Validation (SCLC Protocol)
To objectively compare a new carbazole derivative against these standards, the Space-Charge-Limited Current (SCLC) method is the industry standard for thin films (< 200 nm). Unlike Time-of-Flight (TOF), SCLC does not require thick films, making it relevant for actual device geometries.
Protocol: Hole-Only Device Fabrication & Measurement
Objective: Extract zero-field mobility (
Reagents & Equipment:
-
Pre-patterned ITO substrates.
-
PEDOT:PSS (Hole Injection Layer).
-
Target Carbazole Material.
-
High-work-function metal (Au or MoO
/Al) for the top contact (to block electrons). -
Source-Measure Unit (e.g., Keithley 2400).
Step-by-Step Workflow:
-
Device Architecture: Fabricate a "Hole-Only" device structure: ITO / PEDOT:PSS (40 nm) / Carbazole HTM (100-150 nm) / Au (80 nm) .
-
Note: The use of Gold (Au) or MoO
is critical to ensure an electron injection barrier, forcing the current to be dominated solely by holes.
-
-
Thickness Verification: Measure the exact thickness (
) of the HTM layer using a profilometer or ellipsometer. SCLC is dependent on , so a 10% error in thickness leads to a 30% error in mobility. -
IV Characterization: Sweep voltage (
) from 0V to 10V. Collect Current Density ( ). -
Data Fitting: Fit the dark current in the SCLC region (where
) using the Mott-Gurney law, modified for field-dependent mobility (Murgatroyd equation):
Visualization: SCLC Measurement Logic
Figure 2: Decision tree for validating mobility data using Space-Charge-Limited Current analysis.
Part 4: Critical Factors & Troubleshooting
When conducting these comparative studies, two artifacts frequently skew results:
-
Traps (The "Slope > 2" Problem): If the log-log plot of
vs. shows a slope significantly higher than 2 (e.g., 3 or 4), the device is in the Trap-Filled Limit (TFL) regime. You cannot extract mobility here.-
Solution: Increase voltage until the slope settles to ~2, or purify the material (sublimation) to reduce trap density.
-
-
Contact Resistance: If the I-V curve is linear (Slope = 1) at low voltages, you are measuring leakage or ohmic contact resistance, not bulk mobility.
-
Solution: Ensure the HTM film is thick enough (>100 nm) to dominate the resistance.
-
References
-
Adachi, C. et al. (2001). High-efficiency organic electrophosphorescent devices with tris(2-phenylpyridine)iridium doped into electron-transporting materials. Applied Physics Letters. Link (Establishes CBP baseline).
-
Kido, J. et al. (2007). High-efficiency organic blue-light-emitting devices having a structure of hole-transport layer/double emission layers/electron-transport layer. Applied Physics Letters. Link (TCTA and mCP mobility comparisons).
-
Blakesley, J. C. et al. (2014). Towards reliable charge-mobility benchmark measurements for organic semiconductors. Organic Electronics. Link (Standard SCLC Protocol).
-
Bässler, H. (1993). Charge Transport in Disordered Organic Photoconductors. Physica Status Solidi (b). Link (Gaussian Disorder Model foundation).
-
Wakim, S. et al. (2009). Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative. Journal of Materials Chemistry. Link (2,7-carbazole mobility advantages).
Sources
Comparative cost analysis of 9-ethyl-9H-carbazole-3,6-dicarboxylic acid synthesis
Executive Summary
9-ethyl-9H-carbazole-3,6-dicarboxylic acid (ECDC) is a critical organic linker used in the synthesis of high-surface-area Metal-Organic Frameworks (MOFs), such as PCN-81, and active layers in organic photovoltaics.[1]
This guide evaluates three distinct synthetic pathways. Our analysis concludes that while the Friedel-Crafts/Haloform route remains the dominant choice for bulk commodity synthesis due to raw material costs, the Pd-Catalyzed Cyanation route offers a superior purity profile and lower environmental impact (E-factor) for pharmaceutical-grade applications.[1]
Strategic Pathway Analysis
We have isolated three primary methodologies for comparative analysis.
Route A: The "Industrial Workhorse" (Friedel-Crafts + Haloform)[1]
-
Mechanism: Electrophilic aromatic substitution (acetylation) followed by exhaustive oxidation (Haloform reaction).[1]
-
Status: Industry Standard.
-
Key Reagents: Acetyl chloride,
, Sodium Hypochlorite (Bleach).[1]
Route B: The "Precision" Route (Pd-Cyanation + Hydrolysis)[1]
-
Mechanism: Bromination followed by Palladium-catalyzed cyanation, then acid/base hydrolysis.[1]
-
Status: High-Value/Low-Volume.
-
Key Reagents: NBS,
, .[1]
Route C: The "Lab Benchmark" (Lithiation + Carboxylation)[1]
-
Mechanism: Halogen-lithium exchange at cryogenic temperatures followed by
quenching. -
Status: Academic/Small Scale only.
-
Key Reagents: n-Butyllithium, Dry Ice (
).[1]
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix and chemical pathways.
Figure 1: Comparative synthetic flow for ECDC production showing intermediate stages.
Comparative Cost & Performance Analysis
The following data normalizes costs to a 100g Target Scale .
| Metric | Route A: Friedel-Crafts/Haloform | Route B: Pd-Cyanation | Route C: Lithiation (Benchmark) |
| Raw Material Cost (COGS) | Low ( | High ( | Very High ( |
| Catalyst Cost | Negligible ( | High (Palladium) | N/A (Stoichiometric Li) |
| Overall Yield | 55 - 65% | 70 - 80% | 85 - 90% |
| Purity Profile | Moderate (Trace chlorinated byproducts) | Excellent | Excellent |
| Scalability | High (Exothermic but manageable) | Moderate (Cyanide handling) | Low (Cryogenic required) |
| E-Factor (Waste/Product) | High (>50).[1][2] Generates Chloroform.[3] | Moderate (<15).[1] Cyanide waste. | High (Solvent intensive). |
| Safety Profile | Caution: Haloform reaction is exothermic. | Danger: Toxic Cyanides. | Danger: Pyrophoric n-BuLi. |
Critical Insight: The "Hidden" Cost of Route A
While Route A appears cheapest on paper due to low reagent costs (Bleach/Acetyl Chloride), the Haloform reaction generates chloroform (
Recommended Protocols
Protocol A: The Scalable Route (Friedel-Crafts + Haloform)
Best for: Multi-gram synthesis where cost is the primary driver.
Phase 1: 3,6-Diacetyl-9-ethylcarbazole Synthesis
-
Setup: Equip a 3-neck flask with a mechanical stirrer, dropping funnel, and reflux condenser under
. -
Dissolution: Dissolve 9-ethylcarbazole (1.0 eq) in dry Dichloromethane (DCM). Cool to 0°C.[4]
-
Acylation: Add anhydrous
(3.0 eq) slowly. The mixture will darken. -
Addition: Dropwise add Acetyl Chloride (2.5 eq) over 30 minutes. Maintain temp < 5°C to prevent poly-acylation.
-
Reaction: Allow to warm to Room Temp (RT) and stir for 4 hours.
-
Quench: Pour mixture over crushed ice/HCl. Extract with DCM.
-
Yield: Recrystallize from Ethanol. Expect ~90% yield of the diacetyl intermediate.
Phase 2: Haloform Oxidation [1]
-
Solvent: Suspend the diacetyl intermediate in 1,4-dioxane.
-
Oxidant: Add Sodium Hypochlorite solution (commercial bleach, 10-12%) (6.0 eq) dropwise at RT.[1]
-
Heating: Heat to 60°C for 4 hours. The suspension will clear as the dicarboxylate salt forms.
-
Workup: Treat with Sodium Bisulfite to quench excess bleach.
-
Acidification: Acidify with concentrated HCl to pH 1. The product precipitates as a white solid.
-
Purification: Filter and wash extensively with water.
Protocol B: The High-Purity Route (Cyanation)
Best for: Electronic-grade materials or MOFs requiring defect-free linkers.[1]
Phase 1: Bromination
-
Dissolve 9-ethylcarbazole in DMF.
-
Add N-Bromosuccinimide (NBS) (2.05 eq) at 0°C. Stir for 2 hours.
-
Precipitate in water to obtain 3,6-dibromo-9-ethylcarbazole (Yield >95%).[1]
Phase 2: Cyanation (The Critical Step)
-
Catalyst Prep: In a glovebox or under strict Argon, combine Dibromo-intermediate (1 eq),
(1.5 eq), (2 mol%), and dppf (4 mol%). -
Solvent: Add "wet" DMF (traces of water accelerate the reaction) and
dust (activator).[1] -
Reaction: Heat to 100°C for 24 hours.
-
Workup: Cool, dilute with ammonia solution (to complex copper/zinc), and extract with Ethyl Acetate.
-
Result: 3,6-dicyano-9-ethylcarbazole.[1]
Phase 3: Hydrolysis
-
Reflux the dinitrile in 20% KOH/Ethylene Glycol for 12 hours.
-
Acidify to precipitate the final dicarboxylic acid.
Process Safety & Troubleshooting
Figure 2: Critical safety mitigation strategies for the two primary routes.
-
Route A Issue: Incomplete oxidation often leaves a methyl ketone group.
-
Fix: Ensure excess hypochlorite and maintain pH > 12 during the reaction.
-
-
Route B Issue: Incomplete conversion of nitrile to acid.
-
Fix: Ethylene glycol allows for higher reflux temperatures (>150°C) than water/ethanol, ensuring complete hydrolysis.[1]
-
References
-
Friedel-Crafts Acylation Mechanism & Industrial Context Source: Master Organic Chemistry. "Friedel-Crafts Acylation and Alkylation."
-
Haloform Reaction in Organic Synthesis Source: National Institutes of Health (PMC).[1] "200 Years of The Haloform Reaction: Methods and Applications."
-
Palladium-Catalyzed Cyanation of Carbazole Derivatives Source: ResearchGate (Synthesis Journal).[1] "A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid."
-
Properties of 9-Ethyl-9H-carbazole-3,6-dicarboxylic acid (CAS 3215-45-0) Source: BLD Pharm / Chemical Data.
Sources
- 1. Engineering High-Performance Carbazole-Based Co-Sensitizers: Synthesis, Photophysical Characterization, and Synergistic Enhancement in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
A Comparative Guide to Transient Photovoltage and Photocurrent Measurements for Probing Charge Dynamics in 9-ethyl-9H-carbazole-3,6-dicarboxylic Acid Based Devices
This guide provides a comprehensive overview of transient photovoltage (TPV) and transient photocurrent (TPC) measurements, powerful techniques for elucidating charge carrier dynamics in optoelectronic devices. We will focus on their application to devices incorporating 9-ethyl-9H-carbazole-3,6-dicarboxylic acid, a promising building block for organic electronic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to understand and characterize the performance of novel organic semiconductor devices.
Introduction: The Critical Role of Charge Carrier Dynamics
The efficiency and stability of organic electronic devices, such as organic solar cells (OSCs) and photodetectors, are fundamentally governed by the behavior of photogenerated charge carriers—electrons and holes. Key processes including charge generation, transport, and recombination dictate the overall device performance. Carbazole derivatives, owing to their excellent hole-transporting properties and robust thermal and chemical stability, are a cornerstone in the design of efficient organic semiconductors.[1] The subject of this guide, 9-ethyl-9H-carbazole-3,6-dicarboxylic acid, represents a versatile scaffold for constructing advanced materials for these applications.
To optimize device performance, it is crucial to quantitatively understand the dynamics of charge carriers within the active layer. Transient photovoltage (TPV) and transient photocurrent (TPC) are indispensable techniques for this purpose, providing direct insights into charge carrier lifetime, recombination kinetics, and transport properties.[2][3] This guide will delve into the principles of TPV and TPC, provide a detailed experimental protocol, and compare these methods with other common characterization techniques.
Unveiling Charge Carrier Behavior: The Principles of TPV and TPC
TPV and TPC are small perturbation techniques that probe the response of a device to a short pulse of light under different steady-state conditions.[4]
-
Transient Photovoltage (TPV): This measurement is performed under open-circuit conditions. The device is held at a steady-state open-circuit voltage (Voc) by a constant background illumination. A short, low-intensity laser pulse then generates a small additional concentration of charge carriers, causing a transient rise in the photovoltage. The subsequent decay of this photovoltage back to the steady-state Voc is monitored. The decay dynamics are directly related to the recombination of excess charge carriers. By analyzing the TPV decay, one can determine the charge carrier lifetime (τ) and gain insights into the recombination order (e.g., bimolecular or trap-assisted).[5][6]
-
Transient Photocurrent (TPC): In contrast, TPC measurements are conducted under short-circuit conditions. The device is illuminated with a background light to establish a steady-state short-circuit current (Jsc). A short laser pulse then generates additional charge carriers, leading to a transient photocurrent peak. The decay of this photocurrent provides information about the efficiency of charge extraction and the charge carrier transit time. From the TPC decay, one can estimate the charge carrier mobility (µ).[2][7]
The causality behind these choices is rooted in isolating specific processes. At open-circuit (TPV), no net current flows, so the decay is dominated by recombination. At short-circuit (TPC), the electric field is maximized, so the decay is primarily governed by how quickly charges are swept out of the device (extraction).
Experimental Protocol: A Self-Validating System
A robust experimental setup is crucial for acquiring reliable TPV and TPC data. The following protocol outlines a self-validating system.
Device Fabrication
For the purpose of this guide, we will consider a model device architecture incorporating 9-ethyl-9H-carbazole-3,6-dicarboxylic acid as a component of the active layer or as a hole transport layer. A typical device structure could be:
Glass / Transparent Conductive Oxide (e.g., ITO) / Hole Transport Layer (e.g., containing the carbazole derivative) / Photoactive Layer / Electron Transport Layer / Metal Cathode
It is imperative that the device fabrication process is consistent and yields devices with good diode characteristics and minimal leakage current to ensure the integrity of the measurements.
Experimental Setup
The core components of a TPV/TPC setup are a source for steady-state illumination, a pulsed laser for transient excitation, a voltage/current source, and a fast oscilloscope for data acquisition.
Caption: Experimental setup for TPV and TPC measurements.
Step-by-Step Methodology
-
Device Mounting and Connection: Mount the device in a light-tight, electrically shielded sample holder. Connect the device to the source meter unit and the oscilloscope.
-
TPV Measurement: a. Set the source meter to measure voltage and apply a high impedance load to approximate open-circuit conditions. b. Illuminate the device with the bias LED to achieve a desired steady-state Voc. c. Trigger the pulsed laser to generate a small voltage perturbation (typically < 10% of the thermal voltage, kT/q). d. Record the voltage decay transient using the oscilloscope. e. Repeat for a range of bias light intensities to study the Voc dependence of the charge carrier lifetime.
-
TPC Measurement: a. Set the source meter to measure current under short-circuit conditions (zero applied voltage). b. Illuminate the device with the bias LED to establish a steady-state Jsc. c. Trigger the pulsed laser to generate a transient photocurrent. d. Record the current decay transient across a small load resistor using the oscilloscope. e. Repeat for different bias light intensities if desired.
Data Analysis and Interpretation
The raw decay curves from TPV and TPC measurements are analyzed to extract key parameters.
-
TPV Data Analysis: The photovoltage decay is often fitted with a single or bi-exponential function to extract the charge carrier lifetime (τ). A single exponential decay is indicative of first-order recombination, while a bi-exponential decay may suggest the presence of multiple recombination pathways or trapping/detrapping events. The dependence of τ on the charge carrier density (which is related to Voc) provides information on the recombination order.
-
TPC Data Analysis: The photocurrent decay time is related to the charge carrier transit time (t_tr). The charge carrier mobility (µ) can be estimated using the equation: µ = d² / (t_tr * V_bi), where d is the active layer thickness and V_bi is the built-in voltage.
Illustrative Data:
While specific TPV/TPC data for devices based on 9-ethyl-9H-carbazole-3,6-dicarboxylic acid is not yet widely published, the following table presents typical values obtained for high-performance organic solar cells, which can serve as a benchmark.
| Parameter | Typical Value Range | Information Gained |
| TPV | ||
| Charge Carrier Lifetime (τ) | 1 - 100 µs | Rate of charge recombination |
| Recombination Order | 1 (monomolecular) to 2 (bimolecular) | Dominant recombination mechanism |
| TPC | ||
| Charge Transit Time (t_tr) | 10 - 500 ns | Speed of charge extraction |
| Charge Carrier Mobility (µ) | 10⁻⁴ - 10⁻² cm²/Vs | Efficiency of charge transport |
Comparative Analysis with Alternative Techniques
TPV and TPC provide a unique combination of insights into charge carrier dynamics. Here, we compare them with other common characterization techniques.
Caption: Comparison of TPV/TPC with alternative characterization techniques.
Time-Resolved Photoluminescence (TRPL)
TRPL is an optical technique that measures the decay of photoluminescence intensity following pulsed excitation.[6][8]
-
Principle: Measures the lifetime of emissive states.
-
Information Gained: Provides insights into radiative and non-radiative recombination pathways.
-
Comparison with TPV/TPC:
-
TRPL is a contactless technique and can be performed on thin films without the need for a full device structure.
-
TPV/TPC directly probe the charge carriers that are relevant for device operation (i.e., those that have escaped initial geminate recombination).
-
TRPL is only sensitive to radiative recombination, whereas TPV is sensitive to all recombination processes that reduce the charge carrier population.[4]
-
Charge Extraction by Linearly Increasing Voltage (CELIV)
CELIV is a technique used to determine charge carrier mobility and density.[9][10]
-
Principle: A linearly increasing reverse voltage pulse is applied to the device to extract the charge carriers.
-
Information Gained: Provides information on charge carrier mobility and the density of charge carriers.
-
Comparison with TPV/TPC:
-
CELIV is a large perturbation technique that extracts all mobile charge carriers from the device, whereas TPC is a small perturbation technique that probes charge transport around a steady state.
-
CELIV can be used to determine the mobility of both electrons and holes, depending on the device configuration and measurement conditions. TPC typically provides an average mobility.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a frequency-domain technique that measures the impedance of a device over a range of frequencies.
-
Principle: A small AC voltage is applied to the device and the resulting AC current is measured.
-
Information Gained: By fitting the impedance spectra to an equivalent circuit model, one can extract information about charge transfer resistance, capacitance, and charge carrier lifetimes.
-
Comparison with TPV/TPC:
-
EIS is a frequency-domain technique, while TPV/TPC are time-domain techniques. The information obtained is complementary.
-
The interpretation of EIS data relies heavily on the choice of an appropriate equivalent circuit model, which can sometimes be ambiguous. TPV/TPC provide a more direct measurement of charge carrier dynamics.
-
| Technique | Domain | Perturbation | Key Parameters | Probes |
| TPV/TPC | Time | Small | Lifetime, Mobility | Extracted Charges |
| TRPL | Time | Small (Optical) | Radiative Lifetime | Emissive States |
| CELIV | Time | Large | Mobility, Carrier Density | All Mobile Charges |
| EIS | Frequency | Small (AC) | Resistance, Capacitance | Device Impedance |
Conclusion
Transient photovoltage and transient photocurrent are powerful and complementary techniques for investigating the charge carrier dynamics in organic electronic devices based on materials like 9-ethyl-9H-carbazole-3,6-dicarboxylic acid. TPV provides direct insights into charge carrier recombination processes and lifetimes, while TPC elucidates charge transport and extraction efficiencies. When used in conjunction with other characterization methods, TPV and TPC offer a comprehensive picture of the factors limiting device performance, thereby guiding the rational design of more efficient and stable organic electronic materials and devices. The methodologies described in this guide provide a robust framework for researchers to reliably assess the potential of novel carbazole-based materials in next-generation optoelectronic applications.
References
-
Transient Photovoltage Measurements on Perovskite Solar Cells with Varied Defect Concentrations and Inhomogeneous Recombination. (2020). Retrieved from [Link]
-
Transient photovoltage (TPV) and transient photocurrent (TPC)... | Download Scientific Diagram. (n.d.). Retrieved from [Link]
-
9-Allyl-9H-carbazole-3,6-dicarbaldehyde. (n.d.). Retrieved from [Link]
-
TPV and TPC measurements of the solar cells (A) TPV under the... | Download Scientific Diagram. (n.d.). Retrieved from [Link]
-
Defect Passivation and Enhanced Hole Extraction in Inverted Perovskite Solar Cells via CeO2@MoS2 Interfacial Engineering. (n.d.). Retrieved from [Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2024). Retrieved from [Link]
-
Opto-electro-modulated transient photovoltage and photocurrent system for investigation of charge transport and recombination in solar cells. (2016). Retrieved from [Link]
-
TPCV Advanced Perovskite/Organic Solar Cell TPC/TPV Tester. (n.d.). Retrieved from [Link]
-
Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells. (2023). Retrieved from [Link]
-
Interpreting time-resolved photoluminescence of perovskite materials. (2020). Retrieved from [Link]
-
[2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. (n.d.). Retrieved from [Link]
-
Charge carrier mobility in conjugated organic polymers - Simulation of an electron mobility in a carbazole-benzothiadiazole based polymer. (2025). Retrieved from [Link]
-
Charge Carrier Extraction by Linearly Increasing Voltage: Analytic framework and ambipolar transients. (2024). Retrieved from [Link]
-
Two Novel Carbazole Dyes for Dye-Sensitized Solar Cells with Open-Circuit Voltages up to 1 V Based on Br−/Br3− Electrolytes. (2009). Retrieved from [Link]
-
How to Perform a Comprehensive Characterization of a Perovskite Solar Cell and LED. (2021). Retrieved from [Link]
-
Comparison of an exemplary measurement of a) transient... - ResearchGate. (n.d.). Retrieved from [Link]
-
14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. (2015). Retrieved from [Link]
-
Combined Charge Extraction by Linearly Increasing Voltage and Time-Resolved Microwave Conductivity to Reveal the Dynamic Charge Carrier Mobilities in Thin-Film Organic Solar Cells. (n.d.). Retrieved from [Link]
-
5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole. (2024). Retrieved from [Link]
-
Time-Resolved Photoluminescence and Photovoltaics. (n.d.). Retrieved from [Link]
-
Overcoming the Limitations of Transient Photovoltage Measurements for Studying Recombination in Organic Solar Cells. (2020). Retrieved from [Link]
-
a) Charge extraction by linearly increasing voltage (CELIV)... - ResearchGate. (n.d.). Retrieved from [Link]
-
PL vs TRPL Explained: Peak, Decay, and What They Really Tell You. (2025). Retrieved from [Link]
Sources
- 1. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Interpreting time-resolved photoluminescence of perovskite materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. enlitechnology.com [enlitechnology.com]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. arxiv.org [arxiv.org]
- 10. Combined Charge Extraction by Linearly Increasing Voltage and Time-Resolved Microwave Conductivity to Reveal the Dynamic Charge Carrier Mobilities in Thin-Film Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Efficiency Analysis: Solar Cells Utilizing 9-Ethyl-9H-Carbazole-3,6-Dicarboxylic Acid Architectures
Executive Summary
9-Ethyl-9H-carbazole-3,6-dicarboxylic acid (CAS: 3215-45-0) represents a critical architectural building block in the engineering of third-generation photovoltaics. Unlike standard ruthenium-based sensitizers (e.g., N719) that function as standalone light harvesters, this carbazole derivative primarily serves as a structural ligand for Metal-Organic Frameworks (MOFs) and a precursor for "Push-Pull" organic dyes .
Its rigid planar geometry, combined with the electron-rich carbazole core, allows it to function as a hole-transporting scaffold that suppresses charge recombination. This guide analyzes its contribution to Quantum Efficiency (QE) through two primary mechanisms:
-
MOF-Sensitized Solar Cells (MOF-SCs): Acting as a linker to creating porous, high-surface-area photoanodes.
-
Dye-Sensitized Solar Cells (DSSCs): Serving as the electron-donating core for metal-free organic sensitizers.
Technical Profile & Mechanism of Action
Molecular Architecture
The molecule features a nitrogen-containing carbazole ring substituted with an ethyl group at the N-9 position and carboxylic acid groups at the C-3 and C-6 positions.
-
Hole Transport: The carbazole moiety is a classic p-type (hole-transporting) unit. The nitrogen lone pair participates in the
-conjugation, facilitating hole hopping. -
Anchoring/Linking: The dual carboxylic acid groups (-COOH) at positions 3 and 6 allow for:
-
Bidentate coordination to metal nodes (Zn, Cu) in MOF synthesis.
-
Double anchoring to TiO
surfaces, providing superior stability compared to single-anchor dyes.
-
Quantum Efficiency Contribution
In a solar cell, the External Quantum Efficiency (EQE) is the ratio of collected charge carriers to incident photons. 9-Ethyl-9H-carbazole-3,6-dicarboxylic acid enhances EQE via:
-
Increased Surface Area (MOF Route): As a linker, it forms MOFs with high porosity, allowing for greater dye loading per unit volume than planar TiO
. -
Recombination Suppression: The bulky ethyl group and the rigid carbazole core prevent the aggregation of active dyes, reducing intermolecular quenching.
-
Hole Extraction: The intrinsic hole mobility of the carbazole core (
cm /Vs) aids in extracting holes from the excited state, reducing back-electron transfer.
Comparative Performance Analysis
The following table contrasts the performance of devices utilizing 9-ethyl-9H-carbazole-3,6-dicarboxylic acid (as a linker/core) against industry standards.
| Feature | Carbazole-3,6-Diacid (MOF Linker) | N719 (Standard Ru-Dye) | 2PACz (Perovskite SAM) |
| Role | Structural Linker / Co-sensitizer | Primary Sensitizer | Hole Transport Layer (SAM) |
| Active Mechanism | Porosity enhancement & Hole transport | Metal-to-Ligand Charge Transfer (MLCT) | Surface Passivation |
| Absorption ( | UV/Blue (300-400 nm) | Visible (535 nm) | UV (Visible transparent) |
| Stability | High (Thermal/Chemical) | Moderate (Desorbs over time) | High |
| Device Efficiency | 4-7% (in MOF-DSSC hybrid) | 11-12% (Standard DSSC) | >20% (in Perovskite) |
| Cost Efficiency | High (Scalable organic synthesis) | Low (Requires Ruthenium) | Moderate |
Key Insight: While N719 offers higher standalone efficiency, Carbazole-based MOFs provide superior long-term stability and cost-effectiveness by eliminating rare-earth metals.
Experimental Protocols
Protocol A: Synthesis of Carbazole-Based MOF Photoanode
Objective: Create a porous photoanode using 9-ethyl-9H-carbazole-3,6-dicarboxylic acid as the organic strut.
Reagents:
-
9-Ethyl-9H-carbazole-3,6-dicarboxylic acid (1.0 eq)[1]
-
Zinc Nitrate Hexahydrate [Zn(NO
) ·6H O] (3.0 eq) -
DMF / Ethanol / H
O solvent mixture.
Workflow:
-
Dissolution: Dissolve 0.28g of the carbazole diacid in 10 mL DMF. Sonicate until clear.
-
Metal Precursor: Dissolve 0.89g Zn(NO
) ·6H O in 10 mL Ethanol. -
Solvothermal Synthesis: Mix solutions in a Teflon-lined autoclave. Heat at 100°C for 24 hours .
-
Washing: Centrifuge the resulting white precipitate. Wash 3x with DMF and 3x with Ethanol to remove unreacted ligands.
-
Activation: Dry under vacuum at 80°C for 12 hours.
-
Film Fabrication: Mix MOF powder with terpineol/ethyl cellulose binder. Screen print onto FTO glass. Sinter at 350°C (Note: Keep temperature lower than TiO
sintering to preserve the organic linker).
Protocol B: Synthesis of "Push-Pull" Dye (Precursor Route)
Objective: Use the diacid as a core to synthesize a D-
Workflow:
-
Esterification: Reflux 9-ethyl-9H-carbazole-3,6-dicarboxylic acid in Methanol with H
SO (cat.) to yield the dimethyl ester. -
Reduction: Reduce ester to 9-ethyl-9H-carbazole-3,6-dicarbaldehyde using DIBAL-H (This aldehyde is the active precursor for Knoevenagel condensation).
-
Condensation: React the aldehyde with cyanoacetic acid (acceptor) and a secondary donor (e.g., triphenylamine) to extend conjugation.
Visualizing the Architecture
Synthesis & Application Logic
The following diagram illustrates the transformation of the raw chemical into a functional solar cell component.
Caption: Synthesis pathway converting 9-ethylcarbazole into the target dicarboxylic acid, branching into MOF and Dye applications.
Device Charge Transfer Dynamics
Understanding why this material works requires visualizing the charge flow.
Caption: Charge transfer mechanism showing the Carbazole unit facilitating hole regeneration and preventing recombination.
References
-
Synthesis of Carbazole-3,6-dicarboxylic Acid
-
A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid.[3] ResearchGate.
-
-
Carbazole Derivatives in Solar Cells
- Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. NIH / PMC.
-
Experimental Protocols for Carbazole Functionalization
-
Comparison with N719
- A novel carbazole-based dye outperformed the benchmark dye N719 for high efficiency dye-sensitized solar cells. RSC Advances.
- MOF Applications: Carbazole-based Metal–Organic Frameworks: Synthesis, Structure and Applications. (General Reference for MOF structures using dicarboxylic acid linkers).
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
